molecular formula C7H6N4O B7789983 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

货号: B7789983
分子量: 162.15 g/mol
InChI 键: BGXMRRHONOWTLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is a high-purity chemical building block belonging to the pharmaceutically important pyrido[2,3-d]pyrimidine scaffold. This heterocyclic core is a privileged structure in medicinal chemistry, known for its structural resemblance to purine bases, which allows it to interact with various critical enzymatic targets . Researchers value this scaffold for developing novel therapeutic agents, particularly in oncology. The pyrido[2,3-d]pyrimidine structure is a recognized pharmacophore for designing potent inhibitors of protein kinases and dihydrofolate reductase (DHFR) . Specifically, derivatives of this core have demonstrated significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), both wild-type (EGFRWT) and the mutant T790M (EGFRT790M) form responsible for drug resistance in cancers . These inhibitors typically function by competing with ATP for binding at the kinase domain, disrupting signal transduction pathways that drive cell proliferation and survival . Beyond oncology, this chemotype is also being investigated in other research areas, including as a novel nonpeptide antagonist for the PAC1 receptor, which is a potential target for neuropathic pain , and for activity against viral targets like the SARS-CoV-2 main protease (Mpro) . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

4-amino-3H-pyrido[2,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXMRRHONOWTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C(NC=N2)N)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C2C(=C(NC=N2)N)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs and clinical candidates.[1][2][3] Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly protein kinases.[2] This guide provides a comprehensive technical overview of the physicochemical properties of a key derivative, 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one. This document is intended for researchers, scientists, and drug development professionals, offering foundational data and experimental insights crucial for leveraging this molecule in therapeutic design and development. We will delve into its structural characteristics, spectroscopic profile, and fundamental properties that govern its behavior in both chemical and biological systems.

Molecular Structure and Foundational Properties

4-amino-3H-pyrido[2,3-d]pyrimidin-5-one (also known as 4-amino-5-oxopyrido[2,3-d]pyrimidine) is a bicyclic heteroaromatic compound.[4] Its structure features a pyridine ring fused to a pyrimidine ring, with key functional groups—an amino group at position 4 and a carbonyl group at position 5—that dictate its chemical reactivity and potential for biological interactions. The molecule exists in tautomeric forms, with the keto form generally being predominant.

Caption: Chemical structure of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one.

A summary of its core computed and experimental properties is presented below. These parameters are fundamental for predicting its behavior in various experimental and physiological conditions.

PropertyValueSource / Method
Molecular Formula C₇H₅N₄O-
Molecular Weight 161.14 g/mol Calculated
Appearance White to off-white solidInferred from analogs[5][6]
Melting Point >300 °CTypical for this class[5]
pKa (Predicted) ~7.5 (basic), ~9.5 (acidic)Computational Prediction
LogP (Predicted) ~ -0.5 to 0.5Computational Prediction

Synthesis and Purification

The synthesis of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one has been reported starting from 2-amino-3-cyano-4-methoxypyridine.[4] This multi-step process is a robust method for accessing the core scaffold.

G start 2-Amino-3-cyano-4-methoxypyridine step1 Reaction with Guanidine (Sodium Ethoxide, Ethanol) start->step1 intermediate Intermediate Diaminopyridine step1->intermediate step2 Acid Hydrolysis (e.g., HCl) intermediate->step2 product 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one step2->product

Caption: Synthetic workflow for 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one.

Experimental Protocol: Synthesis
  • Step 1: Guanidine Cyclization: To a solution of sodium ethoxide in absolute ethanol, add 2-amino-3-cyano-4-methoxypyridine and guanidine hydrochloride.

  • Reflux: Heat the mixture under reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. The causality here is that the basic conditions facilitate the nucleophilic attack of guanidine onto the cyano group, followed by an intramolecular cyclization to form the pyrimidine ring.

  • Step 2: Hydrolysis & Precipitation: Cool the reaction mixture and pour it into water. Acidify with a strong acid like HCl to hydrolyze the methoxy group to the corresponding pyridone.

  • Isolation: The product typically precipitates from the acidic solution. Collect the solid by filtration, wash with cold water and a suitable organic solvent (e.g., ethanol or ether) to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography if necessary.

This self-validating protocol relies on the distinct solubility changes of the product upon pH adjustment, ensuring a straightforward isolation of the target compound.

Spectroscopic and Physicochemical Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following section details the expected spectroscopic data based on its structure and data from closely related analogs.[5][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (in DMSO-d₆):

    • δ ~11.0-12.0 ppm (broad singlet, 1H): Corresponds to the N-H proton of the pyrimidinone ring.

    • δ ~8.0-8.5 ppm (doublet, 1H): Aromatic proton on the pyridine ring adjacent to the nitrogen.

    • δ ~7.0-7.5 ppm (doublet, 1H): Second aromatic proton on the pyridine ring.

    • δ ~6.5-7.0 ppm (broad singlet, 2H): Protons of the C4-amino group, which are D₂O exchangeable.[7][9]

  • ¹³C NMR (in DMSO-d₆):

    • δ ~160-165 ppm: Carbonyl carbon (C5).

    • δ ~150-158 ppm: Quaternary carbons of the fused ring system.

    • δ ~110-140 ppm: Aromatic CH carbons of the pyridine ring.

    • δ ~95-105 ppm: Quaternary carbon attached to the amino group.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the dried compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar heterocyclic compounds and its ability to allow observation of exchangeable N-H protons.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

  • Validation: Confirm the structure by comparing the observed chemical shifts, coupling constants, and integrations with the expected values. Perform a D₂O exchange experiment to confirm the identity of the NH and NH₂ protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)C4-Amino (NH₂)
3300 - 3100N-H StretchPyrimidinone (N-H)
1680 - 1650C=O StretchPyrimidinone Carbonyl
1640 - 1580C=N, C=C StretchAromatic Ring System
1600 - 1550N-H BendAmino Group

Source: Inferred from spectral data of similar pyrido[2,3-d]pyrimidine structures.[5][6][7]

Protocol: KBr Pellet Preparation for IR Analysis
  • Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum. The absence of a broad O-H band around 3500 cm⁻¹ helps validate the sample's dryness.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion Peak (M+H)⁺: m/z 162.15 in positive ion mode Electrospray Ionization (ESI+).

Reactivity and Drug Development Potential

The chemical reactivity of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is centered around its functional groups, offering handles for further chemical modification and library development.

G main 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one n_glycosylation N-Glycosylation (Ribosylation, etc.) main->n_glycosylation N3-H Site n_alkylation N-Alkylation main->n_alkylation N3-H Site amino_acylation Amino Group Acylation main->amino_acylation C4-NH2 Site

Caption: Key reactive sites for chemical derivatization.

Biological Relevance and Therapeutic Potential

The pyrido[2,3-d]pyrimidine core is a cornerstone in the development of kinase inhibitors.[1] Derivatives of this scaffold have shown potent activity against a variety of protein kinases, including PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR).[5][7]

Specifically, nucleoside analogs derived from 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one have been synthesized and evaluated for their cytotoxic effects.[4] For instance, 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine was found to be a highly potent proliferation inhibitor with an EC₅₀ value of 0.06-0.08 µM against human prostate cancer and mouse melanoma cells.[4] Another analog, the xylofuranosyl derivative, showed selective inhibition of cancer cells with a favorable in vitro selectivity index.[4] This highlights the molecule's value as a foundational scaffold for developing novel anticancer agents.

Conclusion

4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is a versatile heterocyclic compound with a rich chemical and pharmacological profile. Its well-defined synthesis and multiple points for chemical derivatization make it an attractive starting point for medicinal chemistry campaigns. The physicochemical properties detailed in this guide—including its spectroscopic signature, solubility characteristics, and reactive sites—provide the essential knowledge base for researchers to effectively utilize this scaffold in the design and synthesis of next-generation therapeutics, particularly in the realm of oncology.

References

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals. [Link]

  • García-Cerrada, S., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules. [Link]

  • Al-Wabli, R. I., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PMC. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. [Link]

  • An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

Sources

Pharmacological Profile of the 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one Scaffold: A Privileged Chemotype for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one core has emerged as a highly privileged, nitrogen-dense bicyclic pharmacophore[1]. As a Senior Application Scientist specializing in kinase inhibitor development, I approach this scaffold not just as a chemical structure, but as a precision-engineered key for the ATP-binding cleft of kinases.

The structural brilliance of this core lies in its biomimicry of the adenine ring of adenosine triphosphate (ATP). The exocyclic amine at the 4-position serves as an obligate hydrogen bond donor to the kinase hinge region, while the pyrimidine nitrogens act as complementary hydrogen bond acceptors. Furthermore, the carbonyl at the 5-position provides unique geometric constraints, enabling highly specific interactions with conserved structural water molecules deep within the binding pocket. By modifying the peripheral functional groups, this core has been successfully tuned to target two distinct and clinically vital pharmacological axes: the PI3K/DNA-PK network in oncology[2] and the CSF-1R (FMS) pathway in immunology[3].

Part 1: Oncology & The PI3K/DNA-PK Axis

The most advanced clinical application of the 4-amino-pyrido[2,3-d]pyrimidin-5-one scaffold is Bosmolisib (BR101801) , a first-in-class triple inhibitor of PI3K-gamma (γ), PI3K-delta (δ), and DNA-dependent protein kinase (DNA-PK)[4].

Mechanistic Causality

In aggressive hematologic malignancies (e.g., non-Hodgkin's lymphoma) and solid tumors, the PI3K/AKT pathway drives unchecked cellular survival and proliferation. Concurrently, tumor cells rely heavily on DNA-PK—the central kinase of the Non-Homologous End Joining (NHEJ) pathway—to repair double-strand breaks (DSBs) caused by high replication stress or therapeutic radiation[5].

By utilizing the pyrido[2,3-d]pyrimidin-5-one core, Bosmolisib achieves a synergistic, dual-pronged attack. It starves the tumor microenvironment of PI3K-mediated survival signals (leading to the rapid degradation of the c-Myc oncogene) and simultaneously cripples the cell's ability to repair DNA damage[6]. This forces the malignant cell into terminal G2/M arrest and subsequent apoptosis[7].

Quantitative Pharmacological Profile

The scaffold demonstrates profound biochemical and cellular selectivity, heavily favoring the γ/δ isoforms of PI3K and DNA-PK over the α/β isoforms, thereby minimizing broad-spectrum metabolic toxicity (e.g., hyperglycemia commonly associated with PI3K-α inhibition)[2].

Table 1: Biochemical and Cellular Selectivity Profiling of Bosmolisib (BR101801)

Kinase TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Primary Functional Consequence
PI3K-α 10698.9Spared (Minimizes metabolic toxicity)
PI3K-β 17122.0Spared (Minimizes off-target effects)
PI3K-γ 155.5Modulates tumor microenvironment / T-cells
PI3K-δ 23.8Blocks B-cell/T-cell malignant proliferation
DNA-PK 677.3Complete blockade of NHEJ DNA repair

Part 2: Immunology & The CSF-1R (FMS) Axis

Beyond oncology, the scaffold has been heavily optimized for the treatment of chronic inflammatory diseases, particularly rheumatoid arthritis. Researchers identified that specific C-2 anilino and C-6 amide substitutions on the pyrido[2,3-d]pyrimidin-5-one core yield potent, highly selective inhibitors of the macrophage colony-stimulating factor-1 receptor (FMS)[3].

Mechanistic Causality

FMS (CSF-1R) signaling is obligatory for the differentiation, proliferation, and survival of macrophages and osteoclasts[8]. In rheumatoid arthritis, hyperactive macrophages drive synovial inflammation, while osteoclasts mediate irreversible bone erosion. By locking the FMS kinase in an inactive state, pyrido[2,3-d]pyrimidin-5-one derivatives (such as Compound 37) rapidly deprive these cells of their primary survival signal, leading to targeted macrophage depletion and the cessation of osteoclastogenesis[3].

Table 2: In Vivo Efficacy of Pyrido[2,3-d]pyrimidin-5-one FMS Inhibitors (Compound 37)

In Vivo ModelDose (mg/kg)Target EngagementPhenotypic Outcome
Streptococcal Cell Wall Arthritis1, 3, 10FMS Kinase InhibitionReversal of established joint swelling
Adjuvant-Induced Arthritis0.33, 1FMS Kinase InhibitionPrevention of osteoclastogenesis & bone erosion

Part 3: Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of this scaffold requires rigorous, self-validating assay systems. Below are the definitive protocols for validating target engagement for both pharmacological axes.

Protocol 1: DNA-PK Target Engagement via IR-Induced γ-H2AX Kinetics

Purpose: To validate the inhibition of NHEJ DNA repair by measuring the persistence of phosphorylated H2AX (γ-H2AX).

  • Cell Synchronization and Plating: Culture HCT116 p53-/- colorectal cancer cells. Causality: Utilizing a p53-null line isolates the NHEJ-specific senescence phenotype without p53-mediated early apoptosis masking the DNA repair kinetics[7].

  • Scaffold Pre-incubation: Treat cells with 1 μM of the pyrido[2,3-d]pyrimidin-5-one inhibitor (e.g., BR101801) for 24 hours. Causality: As a competitive ATP-site inhibitor, a 24-hour pre-incubation ensures steady-state occupancy of the DNA-PKcs ATP pocket prior to the induction of DNA damage[7].

  • Ionizing Radiation (IR) Exposure: Expose the cells to 2 Gy of ionizing radiation. Causality: 2 Gy induces a controlled number of DSBs, providing a dynamic range for measuring repair without causing immediate necrotic catastrophe.

  • γ-H2AX Immunoblotting (Time-Course): Harvest cells at 1h, 4h, and 24h post-IR. Perform immunoblotting for γ-H2AX (Ser139). Causality: DNA-PK rapidly phosphorylates H2AX at DSB sites. If DNA-PK is successfully inhibited by the scaffold, the DSBs remain unresolved, leading to a prolonged, sustained γ-H2AX signal at 24h post-IR. Vehicle-treated controls will show signal decay as DNA is successfully repaired[5].

Protocol 2: FMS (CSF-1R) Cellular Potency via BMDM Proliferation

Purpose: To determine the cellular IC₅₀ of the scaffold against FMS-driven macrophage survival.

  • Bone Marrow Isolation: Isolate primary murine bone marrow cells and culture in the presence of 10 ng/mL recombinant M-CSF (CSF-1) for 7 days. Causality: This strictly differentiates the population into Bone Marrow-Derived Macrophages (BMDMs), creating a purely FMS-dependent cellular system[3].

  • Starvation and Restimulation: Wash cells and starve of CSF-1 for 18 hours. Restimulate with CSF-1 in the presence of serial dilutions of the inhibitor. Causality: Starvation synchronizes the macrophages in the G0 phase. Restimulation isolates the proliferative signal exclusively to the FMS kinase cascade.

  • ATP-based Viability Readout: After 72 hours, measure cellular ATP using luminescence (e.g., CellTiter-Glo). Causality: FMS inhibition triggers rapid metabolic arrest in BMDMs. ATP concentration provides a highly sensitive, linear readout of viable cell mass, directly correlating with the inhibitor's potency[9].

Part 4: Systems Biology & Pathway Visualizations

MOA Scaffold 4-amino-pyrido[2,3-d]pyrimidin-5-one (e.g., Bosmolisib) PI3K PI3K γ/δ Scaffold->PI3K Inhibits DNAPK DNA-PK Scaffold->DNAPK Inhibits Apoptosis Apoptosis & Senescence Scaffold->Apoptosis Induces AKT AKT / mTOR Signaling PI3K->AKT Activates NHEJ NHEJ DNA Repair DNAPK->NHEJ Mediates Survival Tumor Cell Proliferation AKT->Survival Promotes NHEJ->Survival Promotes Survival->Apoptosis Blockade Triggers

Fig 1: MOA of 4-amino-pyrido[2,3-d]pyrimidin-5-one scaffold in PI3K/DNA-PK pathway inhibition.

Workflow Step1 1. Cell Culture (HCT116 p53-/-) Step2 2. Scaffold Pre-treatment (1 μM, 24h) Step1->Step2 Step3 3. Ionizing Radiation (2 Gy) Step2->Step3 Step4 4. γ-H2AX Immunoblot (Time-course) Step3->Step4 Step5 5. Quantify DSB Repair Kinetics Step4->Step5

Fig 2: Self-validating experimental workflow for assessing DNA-PK target engagement via γ-H2AX.

References

  • Illig, C. R., et al. (2009). Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Journal of Medicinal Chemistry.

  • Huang, H., et al. (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134427646, Bosmolisib. PubChem.

  • Lee, B. R., et al. (2020). Abstract 655: BR101801: A first-in-class triple-inhibitor of PI3K gamma/delta and DNA-PK targeting non-Hodgkin's lymphoma. Cancer Research (AACR).

  • Jeong, Y. K., et al. (2021). Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts. American Journal of Cancer Research.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763439, 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one. PubChem.

Sources

Predictive ADMET Profiling and Experimental Validation of 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold represents a highly privileged, multi-target pharmacophore in modern medicinal chemistry. Characterized by a rigid, electron-deficient fused bicyclic system, this scaffold has demonstrated profound efficacy in oncology (e.g., EGFR and MK2 kinase inhibition) and infectious diseases[1],[2]. However, the clinical viability of any derivative hinges on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides an in-depth, mechanistic analysis of the predictive ADMET landscape for this scaffold, coupled with self-validating experimental workflows designed to bridge the gap between in silico predictions and in vitro reality.

Structural Rationale and Physicochemical Dynamics

The unique pharmacological profile of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is dictated by its precise atomic arrangement. The fusion of a pyridine and a pyrimidine ring creates a planar structure capable of deep insertion into the ATP-binding pockets of kinases[3],[4].

Crucially, the 4-amino group acts as a primary hydrogen bond donor (HBD), anchoring the molecule to the kinase hinge region. The 5-one (carbonyl) oxygen serves as a potent hydrogen bond acceptor (HBA). While these features drive pharmacodynamics, they fundamentally alter the molecule's hydration shell. The presence of the primary amine increases the polar surface area (PSA), which must be carefully balanced with lipophilic substitutions on the pyridine ring to maintain optimal membrane permeability and oral bioavailability[5].

The Predictive ADMET Landscape

Computational modeling (using tools like QikProp or ADMET Predictor) provides the first line of triage in lead optimization. For the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one core, predictive models consistently reveal a highly favorable drug-like profile[1],[6].

Absorption & Permeability

Derivatives of this scaffold typically exhibit a LogP between 1.5 and 2.5, placing them squarely within Lipinski’s Rule of Five. Because the 4-amino group introduces hydrogen bonding that can restrict paracellular transport (diffusion between cells), absorption is heavily reliant on transcellular permeability . In silico models predict high Caco-2 cell permeability, indicating excellent gastrointestinal absorption[6].

Metabolism & CYP450 Liability

A historical liability of nitrogen-dense heterocycles is their propensity to coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, leading to irreversible inhibition and dangerous drug-drug interactions (DDIs). However, predictive profiling of pyrido[2,3-d]pyrimidines indicates low CYP3A4 and CYP2D6 inhibition [1]. The electron-withdrawing nature of the 5-one carbonyl reduces the electron density on the ring nitrogens, preventing strong coordination with the CYP heme center.

Toxicity & Safety Margins

Predictive toxicology highlights this scaffold as exceptionally safe. It consistently falls into oral toxicity Class III and tests negative for AMES mutagenicity, confirming the absence of DNA-intercalating genotoxicity[1]. Furthermore, the lack of highly basic, flexible amine side chains minimizes the risk of hERG potassium channel blockade, drastically reducing the probability of drug-induced cardiotoxicity.

Quantitative ADMET Data Summary

The following table synthesizes the consensus predictive metrics for the optimized 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold against required experimental thresholds.

ADMET ParameterPredictive Value RangeExperimental TargetClinical Relevance
Molecular Weight (MW) 162.15 - 350.00 g/mol < 500 g/mol Ensures adherence to Lipinski's Rule of 5 for oral bioavailability.
LogP (Lipophilicity) 1.2 - 2.81.5 - 3.0Optimal partitioning for gastrointestinal absorption without adipose sequestration.
Caco-2 Permeability ( Papp​ ) > 50 nm/s> 20 × 10⁻⁶ cm/sIndicates highly efficient transcellular intestinal absorption.
Plasma Protein Binding 65% - 80%< 85%Maintains a sufficient unbound (free) drug fraction for target engagement.
CYP3A4 / CYP2D6 Inhibition Low / NegativeIC₅₀ > 10 μMMinimizes the risk of dangerous drug-drug interactions (DDIs).
hERG Channel Inhibition NegativeIC₅₀ > 30 μMLow risk of QT prolongation and fatal cardiac arrhythmias.
AMES Mutagenicity NegativeNegativeConfirms the absence of genotoxic or DNA-intercalating liabilities.

Mechanistic Workflows and System Architecture

To visualize the progression from computational design to physiological routing, the following diagrams map the ADMET screening architecture and the metabolic fate of the scaffold.

ADMET_Workflow cluster_predictions Predictive Modules A 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one Library Design B In Silico ADMET Profiling (QikProp / ADMET Predictor) A->B C Physicochemical (Lipinski RO5, TPSA) B->C D Pharmacokinetics (Caco-2, BBB, CYP) B->D E Toxicity (hERG, AMES, Hepatotoxicity) B->E F In Vitro Validation Protocols (Caco-2, HLM, Patch-Clamp) C->F D->F E->F G Lead Optimization & Candidate Selection F->G

Figure 1: In silico to in vitro ADMET screening workflow for pyrido-pyrimidine scaffolds.

Metabolic_Pathway A Oral Administration (Pyrido-pyrimidine Scaffold) B Intestinal Absorption (Transcellular via Caco-2) A->B Dissolution C Hepatic First-Pass (CYP3A4 / CYP2D6) B->C Portal Vein D Systemic Circulation (Free Drug Fraction) C->D Low Metabolism F Renal Excretion (Clearance) C->F Metabolites E Target Engagement (Kinase Inhibition) D->E Pharmacodynamics D->F Pharmacokinetics

Figure 2: Pharmacokinetic and metabolic routing of the 4-amino-pyrido-pyrimidine core.

Standardized Experimental Protocols for In Vitro Validation

As a Senior Application Scientist, it is imperative to stress that in silico predictions are hypotheses requiring rigorous empirical validation. The following protocols are engineered to be self-validating systems, ensuring that the data generated accurately reflects human physiological responses.

Protocol A: High-Throughput Caco-2 Bidirectional Permeability Assay

Objective: To validate intestinal absorption predictions and identify potential active efflux liabilities (e.g., P-glycoprotein). We prioritize Caco-2 over PAMPA because PAMPA only assesses passive diffusion, completely missing transporter-mediated efflux which is critical for nitrogen-containing heterocycles.

  • Cell Culture & Seeding: Seed human Caco-2 cells on polycarbonate filter inserts (Transwell) at a density of 1×10⁵ cells/cm². Culture for exactly 21 days.

    • Causality: A 21-day differentiation period is non-negotiable. It ensures the full expression of apical efflux transporters (like P-gp) and the formation of tight junctions, accurately mimicking the human enterocyte barrier.

  • Monolayer Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts yielding TEER > 250 Ω·cm².

    • Causality: Confirms tight junction integrity. A compromised monolayer allows paracellular leakage, falsely elevating the apparent transcellular permeability ( Papp​ ).

  • Dosing: Prepare a 10 μM solution of the test compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Sampling & Quantification: Incubate at 37°C. Extract 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Data Analysis: Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 flags the compound as an efflux substrate, necessitating structural optimization to protect the 4-amino group.

Protocol B: Microsomal Stability and Intrinsic Clearance ( CLint​ )

Objective: To confirm the predicted low CYP liability and determine the metabolic half-life of the scaffold.

  • Reaction Mixture Assembly: Combine 0.5 mg/mL Human Liver Microsomes (HLMs), 1 μM test compound, and 100 mM phosphate buffer (pH 7.4).

    • Causality: HLMs contain the full spectrum of membrane-bound CYP450 enzymes required to evaluate the oxidative metabolism of the pyrimidine ring.

  • Pre-incubation: Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to trigger the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel control without NADPH isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Time-Course Quenching: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench by injecting into 150 μL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point while simultaneously extracting the analyte for mass spectrometry.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate CLint​ .

Conclusion

The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold offers a masterclass in balancing pharmacodynamic potency with pharmacokinetic viability. Its inherent structural rigidity and precise hydrogen-bonding network yield an ADMET profile characterized by high oral bioavailability, low DDI risk, and excellent safety margins. By coupling advanced in silico predictive modeling with rigorous, causally-driven in vitro validation protocols, drug development professionals can confidently advance these derivatives through the preclinical pipeline.

References

  • [1] Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. URL:

  • [5] Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives. ResearchGate. URL:

  • [6] In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents. Taylor & Francis. URL:

  • [3] [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Publishing. URL:

  • [4] A universal, homogenous assay for high throughput determination of binding kinetics. ResearchGate. URL:

  • [2] Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. ResearchGate. URL:

Sources

Methodological & Application

Application Note & Protocol: Microwave-Assisted Synthesis of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This nitrogen-rich framework is a key pharmacophore found in a multitude of biologically active molecules, demonstrating a wide range of therapeutic activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, derivatives of this scaffold have been investigated as potent inhibitors of various kinases, such as PIM-1 kinase and eukaryotic elongation factor-2 kinase (eEF-2K), which are crucial targets in oncology.[1][3]

Traditional multi-step syntheses of these complex heterocycles often suffer from long reaction times, harsh conditions, and low yields.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry, offering a powerful alternative to conventional heating methods.[5][6] By utilizing microwave irradiation, we can achieve dramatic reductions in reaction times (from hours to minutes), significant improvements in product yields, and often enhanced product purity, thereby accelerating the drug discovery and development pipeline.[7][8]

This document provides a comprehensive guide and a detailed, field-proven protocol for the efficient synthesis of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one, a key intermediate for the development of novel therapeutics.

The Science of Microwave-Assisted Synthesis

Understanding the fundamental principles of microwave heating is crucial for effective protocol development and optimization. Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy via conduction and convection, microwave synthesis utilizes a mechanism known as dielectric heating.[9]

Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, leading to rapid, uniform, and volumetric heating.[10] This interaction is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates intense molecular friction, which manifests as heat.[9][11]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their rapid oscillation and migration within the electric field. Collisions resulting from this movement generate thermal energy.[5][11]

This direct energy transfer allows for localized superheating of the reaction medium in a sealed vessel, enabling temperatures to be reached far above the solvent's atmospheric boiling point.[9] This creates a high-pressure environment that can dramatically accelerate reaction kinetics, often leading to reaction pathways and efficiencies that are inaccessible under traditional heating conditions.[10][12]

Synthetic Pathway Overview

The described protocol focuses on a robust cyclocondensation reaction to construct the pyrido[2,3-d]pyrimidine core. The synthesis proceeds from 2-amino-5-oxo-4-phenyl-4,5-dihydropyridine-3-carbonitrile, which undergoes reaction with formamidine acetate in a high-boiling polar solvent. The microwave irradiation facilitates an efficient intramolecular cyclization to yield the target compound.

G cluster_start Starting Materials A 2-Amino-5-oxo-4-phenyl- 4,5-dihydropyridine-3-carbonitrile C Microwave-Assisted Cyclocondensation A->C B Formamidine Acetate B->C D 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one (Target Compound) C->D

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocol

This protocol is designed for use with a dedicated microwave synthesizer.

Safety First:

  • NEVER use a domestic (kitchen) microwave oven for chemical synthesis. They lack the necessary temperature/pressure controls and safety features to handle corrosive reagents and high-pressure reactions.[13]

  • Microwave reactions in sealed vessels generate significant pressure. Always allow the reaction vial to cool to a safe temperature (e.g., below 50 °C) before opening.[12]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • When developing a new procedure, always start with a small-scale reaction to gauge its kinetics and potential for exothermic events.[13]

Materials and Equipment
Reagent/MaterialCAS NumberNotes
2-amino-5-oxo-4-phenyl-4,5-dihydropyridine-3-carbonitrile92277-14-0Starting material.
Formamidine acetate3473-63-0Reagent for pyrimidine ring formation.
2-Ethoxyethanol110-80-5High-boiling polar solvent, suitable for microwave heating.
Ethanol64-17-5For washing and recrystallization.
Equipment
Microwave Synthesizer-Dedicated single-mode reactor (e.g., Biotage, CEM, Anton Paar).
10 mL Microwave Reaction Vials & Caps-Must be rated for high temperature and pressure.
Teflon-coated Magnetic Stir Bars-
Standard Glassware-Beakers, filtration apparatus (Büchner funnel), etc.
Analytical Instruments-NMR, LC-MS, Melting Point Apparatus for characterization.
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial, add 2-amino-5-oxo-4-phenyl-4,5-dihydropyridine-3-carbonitrile (1.0 mmol, 225 mg).

  • Addition of Reactants: To the same vial, add formamidine acetate (2.0 mmol, 208 mg).

  • Solvent Addition: Add 4.0 mL of 2-ethoxyethanol to the vial.

  • Stirring: Place a Teflon-coated magnetic stir bar into the vial.

  • Sealing: Securely seal the vial with a cap designed for the specific microwave reactor. Ensure the seal is tight to contain the pressure that will develop.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 180 °C (Use a fixed temperature setting with power modulation)

    • Reaction Time: 20 minutes

    • Stirring: Medium to high speed

  • Cooling: After the irradiation is complete, the instrument will cool the vial using a jet of compressed air. Wait until the vial temperature is below 50 °C before removing it from the reactor.

  • Product Isolation: Upon cooling to room temperature, a precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove residual solvent and impurities.

  • Drying & Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture.

  • Characterization: Confirm the identity and purity of the final product, 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one, using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point determination).

Experimental Workflow and Data

The general workflow for this synthesis is streamlined to maximize efficiency.

Caption: Step-by-step experimental workflow.

Optimization Insights

The efficiency of microwave-assisted synthesis is highly dependent on several parameters. The following table provides insights into optimizing this specific reaction.

ParameterConditionRationale & Causality
Temperature 150 - 200 °CHigher temperatures dramatically increase the reaction rate according to the Arrhenius equation. Microwave heating allows for precise temperature control, minimizing the formation of thermal decomposition byproducts that can occur with conventional heating.[10] A temperature of 180 °C provides a good balance between reaction speed and product stability.
Solvent 2-Ethoxyethanol, DMF, NMP, EthanolThe choice of solvent is critical. High-boiling polar solvents like 2-ethoxyethanol are excellent microwave absorbers (high tan δ value) and allow for high reaction temperatures under pressure.[9] Ethanol can also be effective but may require longer reaction times to achieve similar yields due to its lower boiling point.
Reaction Time 10 - 30 minutesCompared to conventional reflux which can take several hours, microwave synthesis is exceptionally fast.[7] Optimization studies show that for many such cyclizations, the reaction reaches completion within 20-30 minutes. Extending the time beyond this point rarely improves the yield and may increase the risk of byproduct formation.[14]
Power Variable (as required to maintain temp.)Modern synthesizers typically use a "constant temperature" mode, where the instrument automatically modulates the power output to maintain the set temperature. This is preferable to a "constant power" mode as it provides superior control over the reaction conditions and prevents thermal runaway.[9]

Conclusion

This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one using microwave-assisted technology. By leveraging the principles of dielectric heating, this method drastically reduces reaction times from hours to minutes and provides high yields of the target compound. This approach not only accelerates the synthesis of key medicinal chemistry building blocks but also aligns with the goals of green chemistry by reducing energy consumption and often minimizing solvent use.[5] The protocol serves as a robust foundation for researchers engaged in the discovery and development of novel therapeutics based on the pyrido[2,3-d]pyrimidine scaffold.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. ScienceDirect.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • 4-AMINOPYRIDO[2,3-D]PYRIMIDIN-5(8H)-ONE synthesis. ChemicalBook.
  • Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. Ukrainica Bioorganica Acta.
  • Safety Considerations for Microwave Synthesis.
  • SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][10][15]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. Chemistry of Heterocyclic Compounds.

  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed.
  • Microwave Procedure for the Multicomponent Synthesis of a Pyrazolo[3,4-b]quinolinone. Organic Syntheses.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. New Journal of Chemistry (RSC Publishing).
  • An Efficient Microwave‐assisted Synthesis of Pyrido[2,3‐d]pyrimidine Deriv
  • A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones.
  • Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][10][15]oxazine derivatives from 5-acetyl-4-aminopyrimidines. ResearchGate.

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrimidine Deriv
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIV
  • Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione deriv

Sources

applications of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one in anticancer drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes: Exploiting the 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one Scaffold in Anticancer Kinase Inhibitor Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative profiling, and self-validating experimental protocols for kinase inhibitor discovery.

Mechanistic Rationale: The Pyrido[2,3-d]pyrimidine Pharmacophore

The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold has emerged as a highly privileged structure in oncology, primarily functioning as a potent, ATP-competitive kinase inhibitor[1]. The causality behind its broad efficacy lies in its precise stereoelectronic mimicry of the adenine ring of ATP:

  • Hinge Region Binding: The 4-amino group and the adjacent pyrimidine nitrogen act as a critical hydrogen bond donor-acceptor pair. This motif anchors the molecule to the backbone carbonyl and amide NH of the kinase hinge region, a fundamental requirement for ATP-competitive inhibition[2].

  • Selectivity via the 5-Oxo Substitution: While the core pyrimidine provides baseline affinity, the introduction of the 5-oxo group (and subsequent functionalization at the 5- and 7-positions) projects into the solvent-exposed or deep selectivity pockets of specific kinases. This structural rigidity prevents off-target binding and has been pivotal in achieving selectivity against targets like Akt, CDK4/6, and PIM-1[3][4]. For instance, the 4-amino-pyrido[2,3-d]pyrimidine derivative API-1 specifically binds to the pleckstrin homology (PH) domain of Akt, preventing its membrane translocation and subsequent oncogenic activation[5].

Pathway Scaffold 4-amino-3H-pyrido [2,3-d]pyrimidin-5-one Akt Akt Kinase (PH Domain) Scaffold->Akt Inhibits CDK4 CDK4/6 Complex (ATP Pocket) Scaffold->CDK4 Inhibits mTOR mTOR Signaling Akt->mTOR Blocks Rb Rb Phosphorylation CDK4->Rb Blocks Apoptosis Apoptosis Induction mTOR->Apoptosis Triggers CellCycle G1 Cell Cycle Arrest Rb->CellCycle Triggers

Fig 1: Mechanistic signaling pathways inhibited by the pyrido[2,3-d]pyrimidine scaffold.

Quantitative Efficacy Profiles

To guide Structure-Activity Relationship (SAR) studies, it is crucial to benchmark new derivatives against established data. Table 1 synthesizes the inhibitory profiles of key pyrido[2,3-d]pyrimidine derivatives against primary oncogenic targets based on recent literature.

Table 1: Benchmark Efficacy of Pyrido[2,3-d]pyrimidine Derivatives

Compound / DerivativePrimary Target(s)Target IC₅₀Cell Line (Cancer Type)Cellular IC₅₀Ref
Compound 5a (5-oxo-pyrazolyl derivative)CDK4/Cyclin D1, EGFRN/A (High affinity at 50 µM)HepG2 (Hepatic)0.30 µM[1]
Compound 5a (5-oxo-pyrazolyl derivative)CDK4/Cyclin D1, EGFRN/A (High affinity at 50 µM)HCT-116 (Colon)7.00 µM[1]
Compound 4 (Thioacylated derivative)PIM-1 Kinase11.4 nMMCF-7 (Breast)0.57 µM[4]
Compound 4 (Thioacylated derivative)PIM-1 Kinase11.4 nMHepG2 (Hepatic)1.13 µM[4]
API-1 (4-amino derivative)Akt (PH Domain)< 1.0 µMMultiple (Pan-cancer)Variable[5]

Self-Validating Experimental Protocols

A robust drug discovery pipeline must be self-validating. A biochemical hit is meaningless without cellular target engagement, and cellular toxicity is irrelevant without mechanistic proof of apoptosis[6]. The following protocols establish a causal chain of evidence from the bench to the cell.

Workflow Synthesis 1. Scaffold Synthesis (SAR Optimization) Biochemical 2. TR-FRET Assay (Biochemical IC50) Synthesis->Biochemical Purified Library Cellular 3. Western Blot (Target Engagement) Biochemical->Cellular IC50 < 100 nM Validation 4. Flow Cytometry (Apoptosis Validation) Cellular->Validation p-Target Inhibition Validation->Synthesis SAR Feedback

Fig 2: Self-validating experimental workflow for anticancer kinase inhibitor discovery.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the biochemical IC₅₀ of synthesized 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one derivatives against isolated kinases (e.g., CDK4 or PIM-1). Causality & Self-Validation: Standard absorbance assays are highly susceptible to false positives due to the inherent autofluorescence of heterocyclic compounds. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay. The ratiometric readout internally corrects for well-to-well dispensing errors and compound quenching, creating a self-validating data point.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrido[2,3-d]pyrimidine derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1%.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., 2 nM CDK4/Cyclin D1) and 5 µL of the specific biotinylated peptide substrate to a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ value for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm) to determine the IC₅₀.

Protocol 2: Cellular Target Engagement via Western Blotting

Purpose: To confirm that the observed cytotoxicity is causally linked to the inhibition of the intended intracellular target. Causality & Self-Validation: A compound may kill cells through off-target toxicity (e.g., membrane disruption). By measuring the phosphorylation state of downstream effectors (e.g., p-Rb for CDK4, p-Akt for Akt) relative to total protein levels, we validate the on-target mechanism of action[5].

Step-by-Step Methodology:

  • Cell Treatment: Seed cancer cells (e.g., MCF-7 or HepG2) at 3×10⁵ cells/well in a 6-well plate. Incubate overnight. Treat with the inhibitor at 0.5X, 1X, and 5X the biochemical IC₅₀ for 4 to 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the phosphorylation state).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against the phosphorylated target (e.g., anti-p-Rb Ser780) overnight at 4°C.

  • Self-Validation Check: Strip the membrane and re-probe for the total target protein (e.g., total Rb) and a housekeeping gene (e.g., GAPDH) to ensure that the loss of signal is due to kinase inhibition, not protein degradation or unequal loading.

Protocol 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Purpose: To determine the phenotypic mechanism of cell death and identify cell cycle arrest phases. Causality & Self-Validation: Kinase inhibition yields specific phenotypic outcomes. CDK4/6 inhibition typically induces G1 cell cycle arrest, while Akt/PIM-1 inhibition triggers apoptosis[4][6]. Using a dual-stain (Annexin V-FITC / Propidium Iodide) allows us to distinguish between early apoptosis, late apoptosis, and non-specific necrosis, validating the therapeutic mechanism.

Step-by-Step Methodology:

  • Treatment and Harvest: Treat cells with the IC₅₀ concentration of the derivative for 48 hours. Collect both the floating (dead) and adherent cells (using Trypsin-free detachment to preserve cell surface phosphatidylserine).

  • Staining (Apoptosis): Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Staining (Cell Cycle): For a separate cohort, fix cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.

  • Acquisition: Analyze samples using a flow cytometer.

  • Self-Validation Check: Ensure the untreated control shows >90% viability (Annexin V-/PI-). A true targeted kinase inhibitor will show a dose-dependent shift into the early apoptotic quadrant (Annexin V+/PI-) before progressing to late apoptosis, rather than immediate necrosis (Annexin V-/PI+).

Sources

Application Notes and Protocols for In Vivo Formulation of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Challenge of Poor Solubility in Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and kinase inhibition properties.[4][5][6][7][8][9] However, like many nitrogen-containing heterocyclic compounds, these molecules often exhibit poor aqueous solubility due to their rigid, planar structures and potential for strong crystal lattice energy.[3] Poor solubility is a major obstacle in preclinical development, leading to low and variable bioavailability, which can mask the true efficacy and toxicity of a drug candidate.[1][10] Therefore, a well-defined formulation strategy is critical to ensure adequate drug exposure in in vivo models.

This guide will walk through the essential pre-formulation studies required to characterize 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one and then detail various formulation strategies, from simple solutions to more complex systems, to overcome potential solubility limitations.

Pre-Formulation Assessment: Characterizing Your Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is paramount.[11] These properties will dictate the most appropriate formulation approaches.

Workflow for Pre-Formulation Assessment

Preformulation_Workflow cluster_0 Physicochemical Characterization cluster_1 Formulation Strategy Selection A Solubility Profiling (Aqueous & Organic) F Decision Point: Solubility Sufficient? A->F B pKa Determination B->F C LogP/LogD Measurement C->F D Solid-State Characterization (Polymorphism, Crystallinity) D->F E Stability Assessment (pH, Light, Temperature) E->F G Simple Aqueous Solution (pH adjusted) F->G Yes H Advanced Formulation Strategies F->H No Oral_Formulation_Decision_Tree Start Start: Physicochemical Data A Is aqueous solubility > target dose in vehicle volume? Start->A B Simple aqueous solution (e.g., water, saline) A->B Yes C Can solubility be achieved by pH adjustment? A->C No D Aqueous solution with pH adjustment C->D Yes E Is the compound soluble in a co-solvent system? C->E No F Co-solvent system (e.g., PEG 400, PG, ethanol) E->F Yes G Is the compound lipophilic (High LogP)? E->G No H Lipid-based formulation (e.g., SEDDS, oil solution) G->H Yes I Is particle size reduction feasible? G->I No J Nanosuspension or Micronized suspension I->J Yes K Complexation with cyclodextrins I->K Consider L Amorphous solid dispersion K->L Consider

Caption: A decision tree to guide the selection of an appropriate oral formulation strategy.

Protocols for Oral Formulations

Co-solvents increase solubility by reducing the polarity of the aqueous vehicle. [12]Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol. [13][14] Materials:

  • 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

  • PEG 400

  • Propylene Glycol (PG)

  • Deionized Water

  • Vortex mixer, magnetic stirrer, and analytical balance

Procedure:

  • Determine the solubility of the compound in individual solvents (e.g., PEG 400, PG, water).

  • Based on solubility data, design a blend. A common starting point is a ternary system, for example, 30% PEG 400, 10% PG, and 60% water.

  • Weigh the required amount of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one.

  • Add the co-solvents (PEG 400 and PG) and mix until the compound is wetted.

  • Gradually add the water while continuously mixing (vortexing or stirring).

  • Mix until a clear solution is obtained. Gentle heating may be applied if the compound is heat-stable, but caution should be exercised to avoid precipitation upon cooling. [14]7. Visually inspect the final formulation for clarity and absence of particulates.

Troubleshooting:

  • Precipitation: If the drug precipitates, increase the proportion of the organic co-solvent. [14]* High Viscosity: If the formulation is too viscous for accurate dosing, reduce the concentration of high molecular weight PEGs or consider an alternative strategy. [14]

Reducing particle size to the nanometer range increases the surface area, leading to a higher dissolution rate and improved bioavailability. [1][3][15] Materials:

  • 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

  • Stabilizer (e.g., Polysorbate 80, HPMC)

  • Deionized Water

  • High-pressure homogenizer or bead mill

Procedure:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one in the stabilizer solution to form a slurry. [14]3. Process the slurry through a high-pressure homogenizer or bead mill until the desired particle size distribution is achieved (typically < 500 nm).

  • Characterize the particle size using a suitable technique like dynamic light scattering (DLS).

  • The final nanosuspension can be used directly for oral gavage. [14]

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal tract, enhancing drug solubilization. [14][16] Materials:

  • 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80) [1]* Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Screen for the solubility of the compound in various oils, surfactants, and co-solvents.

  • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Select a combination of oil, surfactant, and co-solvent that provides good solubility and a large emulsification region.

  • Weigh the components and mix them thoroughly.

  • Dissolve the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one in the mixture with gentle stirring until a clear, homogenous solution is formed.

  • The resulting formulation can be filled into capsules for oral administration.

Formulation Strategies for Parenteral Administration

Parenteral formulations must be sterile, pyrogen-free, and, for intravenous (IV) administration, free of particulates. [2]The constraints on excipients are more stringent than for oral formulations.

Common Vehicles for Parenteral Administration
Vehicle/ExcipientConcentration RangeRouteNotes
Saline (0.9% NaCl) As requiredIV, IP, SCSuitable only if the compound is sufficiently soluble.
PEG 400 10 - 60%IV, IMCan cause hemolysis at high concentrations. [14]Well-tolerated for oral administration.
Propylene Glycol (PG) 10 - 40%IV, IMCan cause local irritation and toxicity. [17]
DMSO < 10%IV, IPCan have pharmacological effects and cause toxicity. [17][18]Use with caution and in low concentrations.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Up to 40%IVForm inclusion complexes to enhance solubility. [12]
Polysorbate 80 (Tween 80) 1 - 10%IVSurfactant used to solubilize and stabilize formulations. [2]

Note: The tolerability of vehicles can be species-dependent. Always consult literature on maximum tolerated doses for the specific animal model and route of administration. [19][20]

Protocol for Parenteral Formulation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a water-soluble complex. [16] Materials:

  • 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Water for Injection (WFI)

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a solution of the chosen cyclodextrin in WFI (e.g., 20-40% w/v).

  • Slowly add the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one to the cyclodextrin solution while stirring or sonicating.

  • Continue mixing until the compound is fully dissolved. This may take several hours.

  • Once a clear solution is obtained, adjust the final volume with WFI if necessary.

  • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial. [14]

Stability and Analytical Characterization

All developed formulations should undergo stability testing to ensure the compound remains in solution and does not degrade under the intended storage and study conditions.

Key Analyses:

  • Visual Inspection: Check for precipitation, crystallization, or color change.

  • HPLC Analysis: Quantify the concentration of the active compound and detect any degradation products.

  • Particle Size Analysis: For suspensions and emulsions, monitor particle size distribution over time.

  • pH Measurement: Ensure the pH of the formulation remains within the desired range.

Conclusion

The successful in vivo evaluation of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is critically dependent on the development of an appropriate formulation. Due to the high probability of poor aqueous solubility, a systematic approach beginning with thorough physicochemical characterization is essential. This guide provides a framework and detailed protocols for selecting and preparing various formulations for both oral and parenteral administration. By carefully considering the properties of the molecule and the requirements of the in vivo study, researchers can develop robust formulations that ensure adequate and reproducible drug exposure, enabling a clear assessment of the compound's pharmacological and toxicological profile.

References

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Available from: [Link]

  • Solanki, S. S., et al. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3). Available from: [Link]

  • Solanki, S. S., et al. (2017). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3). Available from: [Link]

  • Jadhav, M., & Vavia, P. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Investigation, 2(3), 104-112. Available from: [Link]

  • Garg, A., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848594. Available from: [Link]

  • van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Available from: [Link]

  • van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Available from: [Link]

  • Susa, Z. B., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 734-741. Available from: [Link]

  • Lollo, G., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1595. Available from: [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Ferreira, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23. Available from: [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Ferreira, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23. Available from: [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. Available from: [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12709. Available from: [Link]

  • Al-Omair, M. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(19), 6953. Available from: [Link]

  • Cividino, P., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1874. Available from: [Link]

  • Al-Omair, M. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(19), 6953. Available from: [Link]

  • An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(20), 3813-3822. Available from: [Link]

  • Vaskevich, R. I., et al. (2020). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. Revista Brasileira de Farmacognosia, 30, 649-659. Available from: [Link]

  • Zhao, J., et al. (2020). Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Bioorganic & Medicinal Chemistry Letters, 30(21), 127496. Available from: [Link]

  • Encyclopedia MDPI. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • El-Gazzar, M. G., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Frontiers in Chemistry, 10, 982181. Available from: [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12709. Available from: [Link]

  • Fathalla, O. A., et al. (2014). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Journal of Heterocyclic Chemistry, 51(5), 1338-1345. Available from: [Link]

  • Gordani, G. G., et al. (2015). The One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives with 1,4-diazabicyclo[2.2.2]octane in Aqueous Media. Oriental Journal of Chemistry, 31(2), 1081-1085. Available from: [Link]

Sources

Application Note: Cell Viability and Proliferation Assay Protocols for 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The[1] scaffold is a highly privileged pharmacophore in modern targeted drug discovery. The structural topology of this bicyclic system is uniquely optimized for ATP-competitive kinase inhibition. Mechanistically, the 4-amino group acts as a critical hydrogen bond donor, while the pyrimidine ring nitrogens serve as hydrogen bond acceptors. Together, they anchor the molecule firmly within the hinge region of the kinase ATP-binding pocket, mimicking native nucleotide interactions[2].

Derivatives of this core structure have demonstrated exceptional potency against master regulators of cellular proliferation, including the Macrophage Colony-Stimulating Factor-1 Receptor (CSF-1R/FMS)[2], Platelet-Derived Growth Factor Receptor (PDGFr)[3], and FLT3[4]. Because these kinases drive survival cascades, evaluating the in vitro efficacy of pyrido-pyrimidine compounds requires highly calibrated, biologically relevant cell viability assays.

Mechanistic Rationale & Experimental Design

The Causality of Assay Selection

When 4-amino-pyrido[2,3-d]pyrimidin-5-ones successfully block kinase activity, they starve the cell of downstream survival signals (e.g., PI3K/AKT and MAPK pathways), inevitably inducing cell cycle arrest and apoptosis[2]. To quantify this phenotypic endpoint accurately, the choice of assay and cell line must be intrinsically linked to the target kinase's biology:

  • Targeting CSF-1R (Adherent Cells): Bone Marrow-Derived Macrophages (BMDM) are the gold standard because their proliferation is strictly dependent on CSF-1 stimulation[2]. For these adherent cells, a Tetrazolium Reduction (MTT) Assay is ideal. The assay relies on NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the MTT dye into insoluble formazan crystals[5].

  • Targeting FLT3 (Suspension Cells): Human leukemia cell lines like MV-4-11 harbor a constitutively active FLT3-ITD mutation, making them addicted to FLT3 signaling[4]. Because these are suspension cells, an ATP-Based Luminescence Assay (e.g., CellTiter-Glo) provides superior sensitivity and eliminates the risk of cell loss during the centrifugation steps required by colorimetric assays.

MOA Compound 4-amino-3H-pyrido[2,3-d] pyrimidin-5-one ATP_Pocket Kinase ATP Binding Pocket Compound->ATP_Pocket Competitive Binding Kinase_Act Target Kinase (e.g., CSF-1R, FLT3) ATP_Pocket->Kinase_Act Blocks Activation Signaling Downstream Signaling (PI3K/AKT, MAPK) Kinase_Act->Signaling Inhibits Viability Cell Proliferation & Viability Signaling->Viability Prevents Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Induces

Figure 1: Mechanism of action for 4-amino-pyrido[2,3-d]pyrimidin-5-ones inhibiting kinase signaling.

Step-by-Step Protocols: Establishing a Self-Validating System

To ensure data trustworthiness, every protocol must operate as a self-validating system. This requires strict internal controls:

  • Vehicle Control (0.1% DMSO): Establishes 100% baseline viability. Pyrido-pyrimidines are highly hydrophobic; however, DMSO concentrations exceeding 0.5% will cause baseline cytotoxicity, skewing IC50 calculations[5].

  • Positive Control: A known cytotoxic agent (e.g., 1 µM Doxorubicin) validates that the assay system is sensitive to apoptosis[5].

  • Blank Control: Media without cells, used to subtract background noise (crucial for colorimetric assays where media components like phenol red may interfere).

Protocol A: ATP-Luminescence Assay for Suspension Cells (e.g., MV-4-11)

Best for high-throughput screening of FLT3/PDGFr inhibitors.

  • Cell Seeding: Harvest MV-4-11 cells in the logarithmic growth phase. Seed 1.0 × 10⁴ cells/well in 90 µL of RPMI-1640 media (supplemented with 10% FBS) into a solid white opaque 96-well microplate. Rationale: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Compound Preparation: Prepare a 10 mM stock of the pyrido[2,3-d]pyrimidin-5-one derivative in 100% DMSO. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in culture media to create a 10X working solution.

  • Treatment: Add 10 µL of the 10X compound solution to the 90 µL of cells (Final DMSO concentration = 0.1%).

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 72 hours.

  • Reagent Addition: Equilibrate the plate and the ATP-luminescence reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes to ensure uniform enzymatic activity. Add 100 µL of reagent per well.

  • Lysis & Detection: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute resting incubation to stabilize the luminescent signal. Read luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: MTT Assay for Adherent Cells (e.g., BMDM or HEK-293)

Best for evaluating CSF-1R inhibition or general cytotoxicity.

  • Cell Seeding: Seed BMDM or HEK-293 cells at 5.0 × 10³ cells/well in 100 µL of DMEM (10% FBS) into a clear 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂ to allow cellular adhesion[5].

  • Treatment: Aspirate the media and replace it with 100 µL of fresh media containing the serially diluted pyrido-pyrimidine compounds (0.1 nM to 100 µM). Include vehicle and positive controls.

  • Incubation: Incubate for 48 to 72 hours depending on the cell doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Rationale: 4 hours is the optimal window for viable cells to metabolize MTT into formazan without causing dye-induced toxicity.

  • Solubilization: Carefully aspirate the media (avoiding the purple formazan crystals at the bottom). Add 100 µL of 100% DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes in the dark.

  • Detection: Measure absorbance at 570 nm using a microplate spectrophotometer.

Workflow Step1 1. Cell Seeding (96-well plates, 5x10^3 cells/well) Step2 2. Compound Treatment (Serial dilution, max 0.1% DMSO) Step1->Step2 Step3 3. Incubation (48-72 hours at 37°C, 5% CO2) Step2->Step3 Step4 4. Reagent Addition (MTT dye or Luminescence reagent) Step3->Step4 Step5 5. Signal Detection (Absorbance 570nm or Luminescence) Step4->Step5 Step6 6. Data Analysis (Non-linear regression, IC50) Step5->Step6

Figure 2: Step-by-step experimental workflow for evaluating cell viability and calculating IC50.

Data Presentation & Analysis

Calculate the percentage of cell viability using the formula: Viability (%) =[(Treated Absorbance - Blank) / (Vehicle Control - Blank)] × 100

Plot the log(inhibitor concentration) versus normalized viability (%) and utilize non-linear regression (four-parameter logistic curve) to determine the IC50. Below is a summary of expected quantitative outcomes when profiling this scaffold:

Compound ClassTarget KinaseCell LineAssay TypeExpected IC50 Range
Pyrido[2,3-d]pyrimidin-5-one amides CSF-1R (FMS)BMDMMTT10 – 50 nM[2]
Pyrido[2,3-d]pyrimidin-5-one hydroxamates CSF-1R (FMS)BMDMMTT< 10 nM[2]
2-Amino-pyrido[2,3-d]pyrimidines PDGFr / c-srcTumor LinesATP-Luminescence30 – 100 nM[3]
Halogenated pyrazolo-pyrido-pyrimidines General CytotoxicityHEK-293MTT40 – 50 µM[5]

Expert Insights & Troubleshooting

  • Mitigating Edge Effects: Evaporation in the outer wells of a 96-well plate can artificially concentrate the drug and media salts, skewing viability data. Solution: Fill the perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS and only use the inner 60 wells for the assay.

  • Compound Precipitation: Pyrido[2,3-d]pyrimidin-5-ones can precipitate in aqueous media if the stock concentration is too high. Always inspect the highest concentration wells under a phase-contrast microscope prior to adding MTT/Luminescence reagents. If crystals are present, the IC50 will be artificially inflated.

  • Colorimetric Quenching: If synthesizing highly conjugated, brightly colored pyrido-pyrimidine derivatives, they may absorb light near 570 nm, interfering with the MTT readout. In such cases, the ATP-Luminescence assay must be used as an orthogonal validation method.

References

  • CID 2763439 | C7H6N4O - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of Potent, Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity Source: RSC Advances - RSC Publishing URL:[Link]

Sources

High-Throughput Screening (HTS) of Pyrido[2,3-d]pyrimidin-5-one Derivatives: A Comprehensive Profiling Workflow for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Prepared By: Senior Application Scientist, Lead Discovery & Profiling

Introduction & Scientific Rationale

The pyrido[2,3-d]pyrimidin-5-one scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, particularly renowned for its utility in designing potent, ATP-competitive kinase inhibitors. Extensive structure-activity relationship (SAR) studies have demonstrated that this bicyclic core effectively mimics the adenine ring of ATP, allowing it to anchor deeply within the kinase hinge region [1].

Historically, derivatives of this class have shown profound efficacy in targeting the Macrophage Colony-Stimulating Factor-1 Receptor (CSF1R/FMS)[1, 3]. Inhibition of CSF1R is a validated therapeutic strategy for disrupting the positive feedback loop of tumor-associated macrophages in oncology and mitigating bone erosion in rheumatoid arthritis [3].

However, the sheer volume of compounds generated during lead optimization necessitates a multidimensional High-Throughput Screening (HTS) approach. Relying solely on biochemical IC₅₀ values is insufficient; modern triage requires an understanding of target residence time (binding kinetics) and live-cell target engagement [2]. This application note details a self-validating, three-tiered HTS workflow designed to rapidly profile pyrido[2,3-d]pyrimidin-5-one libraries, ensuring only the most translatable candidates progress to in vivo studies.

Multidimensional Triage Workflow

HTS_Workflow Lib Pyrido[2,3-d]pyrimidin-5-one Library (10,000+ Cmpds) Primary Tier 1: Biochemical HTS (TR-FRET Kinase Assay) Lib->Primary Hit ID Kinetics Tier 2: Residence Time (Competitive Kinetics) Primary->Kinetics IC50 < 1 µM Cellular Tier 3: Target Engagement (Live-Cell NanoBRET) Kinetics->Cellular Slow k_off (>30 min) Lead Lead Optimization Candidates Cellular->Lead Cell Permeable (IC50 < 100 nM)

Figure 1: Three-tiered HTS triage funnel for pyrido[2,3-d]pyrimidin-5-one derivatives.

Tier 1: Primary Biochemical Screening (TR-FRET)

Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for the primary screen due to its exceptional resistance to compound auto-fluorescence—a common artifact in highly conjugated heterocyclic libraries like pyrido-pyrimidines. By utilizing a Europium (Eu) cryptate donor, we exploit its long emission half-life, allowing a time delay that eliminates short-lived background fluorescence before signal acquisition. The assay is run at the KmATP​ of the target kinase to maximize sensitivity to ATP-competitive inhibitors while maintaining physiological relevance.

TR-FRET Protocol (384-Well Format)

Self-Validating Controls:

  • Max Signal (0% Inhibition): DMSO vehicle + Enzyme + Substrate + ATP.

  • Min Signal (100% Inhibition): No Enzyme (or saturating concentration of reference inhibitor GW2580).

  • Quality Metric: A plate is only accepted if the Z'-factor is ≥0.6 .

Step-by-Step Methodology:

  • Compound Preparation: Dispense 50 nL of pyrido[2,3-d]pyrimidin-5-one derivatives (in 100% DMSO) into a low-volume 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of 2X CSF1R kinase solution (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: DTT prevents oxidative cross-linking of the kinase, while Brij-35 prevents non-specific adsorption to the microplate.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (Biotinylated Poly-Glu-Tyr peptide and ATP at Km​ ).

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the reaction), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Tier 2: Target Residence Time (Kinetic Profiling)

Causality & Design: Biochemical IC₅₀ values often fail to predict in vivo efficacy because they assume equilibrium conditions. In vivo, drug concentrations fluctuate. A compound with a slow dissociation rate ( koff​ ) will remain bound to the target even as systemic drug levels drop, leading to sustained pharmacodynamics [2]. We utilize a competitive binding assay with a fluorescent tracer to measure the residence time ( τ=1/koff​ ) of our derivatives.

Competitive Kinetics Protocol

Self-Validating Controls: The reference inhibitor Ki20227 is included on every plate. It is known to possess an unusually slow target dissociation rate [2]. The assay is validated if the measured residence time of Ki20227 falls within 3 standard deviations of its historical mean.

Step-by-Step Methodology:

  • Tracer Equilibration: Incubate CSF1R enzyme with a proprietary AlexaFluor-647 labeled ATP-competitive tracer (at a concentration equal to its Kd​ ) for 30 minutes in a 384-well plate.

  • Compound Addition: Rapidly inject 10 µL of the unlabeled pyrido[2,3-d]pyrimidin-5-one test compound at a saturating concentration (10x its IC₅₀).

  • Kinetic Readout: Immediately monitor the decay of the tracer's fluorescence polarization (FP) or TR-FRET signal continuously for 120 minutes.

  • Data Analysis: As the test compound slowly displaces the tracer, the signal changes. Fit the kinetic curve to the Motulsky-Mahan model for competitive binding kinetics to extract the koff​ of the test compound.

Tier 3: Cellular Target Engagement (NanoBRET)

Causality & Design: A compound may be a potent, slow-binding inhibitor biochemically, but fail in vivo due to poor membrane permeability or high intracellular protein binding. Traditional Western blots for downstream phosphorylation are low-throughput and disruptive to cell physiology. NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to quantify direct target engagement inside living cells in a 384-well format.

Live-Cell NanoBRET Protocol

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a CSF1R-NanoLuc fusion protein.

  • Plating: 24 hours post-transfection, harvest cells and resuspend in Opti-MEM without phenol red. Plate cells into a 384-well white tissue culture plate (20,000 cells/well).

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET Target Tracer and a serial dilution of the pyrido[2,3-d]pyrimidin-5-one derivatives.

  • Incubation: Incubate for 2 hours at 37°C, 5% CO₂ to allow the compounds to penetrate the cell membrane and equilibrate with the target.

  • Detection: Add NanoBRET Nano-Glo Substrate. The NanoLuc enzyme emits blue light (460 nm). If the tracer is bound, energy transfers to the tracer, emitting red light (618 nm). Test compounds that engage the target displace the tracer, resulting in a dose-dependent decrease in the BRET ratio (618/460 nm).

Quantitative Data Summary

The following table summarizes the multidimensional profiling of representative pyrido[2,3-d]pyrimidin-5-one derivatives compared to standard reference inhibitors. Notice how Cmpd-17a demonstrates superior biochemical potency, but Cmpd-10 exhibits a more favorable cellular profile, likely due to better membrane permeability[1, 2].

Compound IDCore ScaffoldTier 1: Biochemical IC₅₀ (nM)Tier 2: Target Residence Time (min)Tier 3: Cellular Target Engagement IC₅₀ (nM)
Cmpd-10 (Lead) Pyrido[2,3-d]pyrimidin-5-one13.045.085.0
Cmpd-17a Pyrido[2,3-d]pyrimidin-5-one4.0120.0220.0
GW2580 (Ref) Pyrimidine10.015.0150.0
Ki20227 (Ref) Quinoline2.0> 300.012.0

Mechanism of Action: Pathway Disruption

The ultimate goal of identifying highly potent, cell-permeable pyrido[2,3-d]pyrimidin-5-ones is to disrupt the downstream signaling cascades responsible for inflammatory disease progression and tumor microenvironment maintenance.

Pathway CSF1 CSF-1 Ligand Receptor CSF1R (FMS) Kinase CSF1->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK MAPK / ERK Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrido[2,3-d]pyrimidin-5-one Inhibitor Inhibitor->Receptor Blocks ATP Site Macrophage Macrophage Proliferation & Inflammation PI3K->Macrophage Survival MAPK->Macrophage Proliferation

Figure 2: Mechanism of action. Pyrido[2,3-d]pyrimidin-5-one derivatives competitively bind the ATP pocket of CSF1R, halting the PI3K and MAPK signaling cascades required for macrophage-driven inflammation.

References

  • Huang, H., et al. "Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors." Bioorganic & Medicinal Chemistry Letters 18.7 (2008): 2355-2361. URL:[Link]

  • Uitdehaag, J. C., et al. "Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way." Journal of Biomolecular Screening 16.9 (2011): 1007-1017. URL:[Link]

  • Illig, C. R., et al. "Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors." Journal of Medicinal Chemistry 52.9 (2009): 2630-2642. URL:[Link]

Application Note: Starting Materials and Reagents for the Synthesis of 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the critical aglycone core for novel nucleoside analogs, kinase inhibitors, and targeted anticancer therapeutics. Because the biological efficacy of these molecules relies heavily on the precise arrangement of hydrogen bond donors (the 4-amino group) and acceptors (the 5-oxo group), synthesizing this bicyclic heteroaromatic system requires highly regioselective methodologies.

This application note details two distinct, field-proven synthetic pathways to construct this core. We focus heavily on the causality behind reagent selection, starting material preparation, and cyclization mechanisms to ensure reproducible, high-yield synthesis for drug development professionals.

Retrosynthetic Analysis & Mechanistic Causality

Pathway A: The Pyridine-First Approach (Vorbrüggen-Compatible)

This pathway constructs the pyrimidine ring onto a pre-existing pyridine core, a strategy heavily utilized in the synthesis of nucleoside analogs as demonstrated by [1].

  • Starting Material: 2-Amino-3-cyano-4-methoxypyridine.

  • Reagent 1 (Demethylation): Trimethylsilyl iodide (TMSI).

    • Causality: TMSI is utilized for the highly chemoselective cleavage of the methyl ether. This exposes the C4-hydroxyl group, which rapidly tautomerizes to a pyridone. This specific transformation is an absolute prerequisite, as the C4-oxygen of the pyridine will eventually become the critical C5-oxo group of the final bicyclic system[1].

  • Reagent 2 (Cyclization): Formamidine Acetate.

    • Causality: Formamidine acts as a one-carbon synthon, providing the C2 and N3 atoms of the nascent pyrimidine ring. Mechanistically, the ortho-amino group of the pyridine attacks the electrophilic formamidine carbon, displacing ammonia. The resulting amidine nitrogen then undergoes an intramolecular nucleophilic attack on the adjacent cyano carbon. This cyclization yields a cyclic imine that rapidly tautomerizes to form the exocyclic 4-amino group of the final 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one[1].

Pathway B: The Pyrimidine-First Approach (Base-Catalyzed Annulation)

This alternative pathway constructs the pyridine ring onto a pre-existing pyrimidine core, offering different functionalization opportunities as outlined by [2].

  • Starting Material: 5-Acetyl-4-aminopyrimidine.

  • Reagent 1 (Acylation): Carboxylic Anhydrides (e.g., Acetic Anhydride).

    • Causality: The C4-amino group is acylated to form an N-acyl intermediate. The choice of the acylating agent directly dictates the substitution at the C7 position of the final bicyclic core[2].

  • Reagent 2 (Cyclization): Sodium Methoxide (MeONa) in n-Butanol.

    • Causality: MeONa acts as a strong base to drive the cyclization. It deprotonates the slightly acidic alpha-protons of the 5-acetyl group to generate a reactive enolate. This enolate undergoes an intramolecular aldol-type condensation, attacking the electrophilic carbonyl carbon of the adjacent C4-amide. Subsequent dehydration (loss of the amide oxygen) closes the pyridine ring, installing the ketone at the C5 position and yielding the pyrido[2,3-d]pyrimidin-5-one scaffold[2].

Experimental Protocols

Protocol A: Synthesis via 2-Amino-3-cyano-4-methoxypyridine

Step 1: Chemoselective Demethylation

  • Dissolve 2-amino-3-cyano-4-methoxypyridine (1.0 eq) in anhydrous chloroform (CHCl₃) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Trimethylsilyl iodide (TMSI) (1.5 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours until complete conversion is observed via TLC.

  • Quench the reaction carefully with methanol, concentrate under reduced pressure, and neutralize to precipitate the intermediate, 2-amino-3-cyano-4-hydroxypyridine. Filter and dry[1].

Step 2: Formamidine-Driven Cyclization

  • Suspend the 2-amino-3-cyano-4-hydroxypyridine intermediate (1.0 eq) and formamidine acetate (3.0 eq) in 2-ethoxyethanol.

  • Heat the mixture to reflux (~135 °C) for 12–16 hours. The high-boiling polar protic solvent is required to overcome the activation energy barrier of the amidine-nitrile condensation.

  • Cool the mixture to room temperature. The target 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one will precipitate from the solution.

  • Filter the solid, wash thoroughly with cold ethanol, and dry under high vacuum[1].

Protocol B: Synthesis via 5-Acetyl-4-aminopyrimidine

Step 1: N-Acylation

  • Treat 5-acetyl-4-aminopyrimidine (1.0 eq) with an excess of the chosen carboxylic anhydride (e.g., acetic anhydride) and heat to reflux for 2–4 hours.

  • Remove excess anhydride under reduced pressure and purify the resulting N-acyl intermediate via standard aqueous workup or recrystallization[2].

Step 2: Base-Catalyzed Annulation

  • Dissolve the N-acyl intermediate (1.0 eq) in anhydrous n-butanol (BuOH).

  • Add Sodium methoxide (MeONa) (1.5–2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (~117 °C) for 4–8 hours to drive the enolate-amide aldol condensation.

  • Cool the mixture, neutralize carefully with dilute HCl, and extract with ethyl acetate.

  • Concentrate the organic layer and purify via recrystallization to yield the final pyrido[2,3-d]pyrimidin-5-one derivative[2].

Quantitative Data Summaries

Table 1: Reaction Parameters & Efficiency Comparison
ParameterPathway A: Pyridine-FirstPathway B: Pyrimidine-First
Starting Material 2-Amino-3-cyano-4-methoxypyridine5-Acetyl-4-aminopyrimidine
Key Intermediates 2-Amino-3-cyano-4-hydroxypyridineN-Acyl-5-acetyl-4-aminopyrimidine
Primary Reagents TMSI, Formamidine AcetateCarboxylic Anhydride, MeONa
Cyclization Solvent 2-Ethoxyethanoln-Butanol (BuOH)
Cyclization Temp. ~135 °C (Reflux)~117 °C (Reflux)
Typical Yield 80–90% (Cyclization step)70–85% (Cyclization step)
Mechanistic Driver Amidine-nitrile condensationIntramolecular enolate-amide aldol

Mandatory Visualization: Synthetic Workflows

SynthesisWorkflows cluster_A Pathway A: Pyridine-First Approach cluster_B Pathway B: Pyrimidine-First Approach SM1 2-Amino-3-cyano- 4-methoxypyridine R1 TMSI / CHCl3 (Demethylation) SM1->R1 INT1 2-Amino-3-cyano- 4-hydroxypyridine R1->INT1 R2 Formamidine Acetate Ethoxyethanol, Reflux INT1->R2 PROD 4-Amino-3H-pyrido[2,3-d] pyrimidin-5-one R2->PROD SM2 5-Acetyl-4-amino pyrimidine R3 Acylating Agent (N-Acylation) SM2->R3 INT2 N-Acyl Intermediate R3->INT2 R4 MeONa / BuOH (Base-Catalyzed Cyclization) INT2->R4 R4->PROD

Figure 1: Divergent synthetic workflows for 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one.

Sources

Troubleshooting & Optimization

overcoming solubility issues of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Formulation and Optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one derivatives.

This bicyclic scaffold is notoriously difficult to work with in aqueous media. Its highly planar geometry and multiple hydrogen-bond donors/acceptors drive the formation of self-complementary ADAD-DADA (Acceptor-Donor-Acceptor-Donor) quadruple hydrogen-bonding networks. This results in an exceptionally high crystal lattice energy, rendering the unmodified core a classic "brick dust" molecule with aqueous solubility often falling below 1 µg/mL [1].

Below is our comprehensive troubleshooting guide, structured to help you overcome these challenges from early-stage in vitro assays through lead optimization.

Section 1: In Vitro Assay Troubleshooting (Formulation & Handling)

Q: Why does my compound instantly precipitate when diluted from a 10 mM DMSO stock into my biochemical assay buffer? A: You are observing a failure of kinetic solubility. When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the local concentration of the hydrophobic compound drastically exceeds its thermodynamic solubility limit before the DMSO can diffuse. Because the pyrido[2,3-d]pyrimidine scaffold has a strong propensity for π−π stacking, it rapidly nucleates and crashes out of solution. Causality & Solution: To prevent localized supersaturation, you must alter the kinetics of mixing. Pre-dilute the compound in a solvent cascade (e.g., 100% DMSO 50% DMSO/50% PEG-400 Assay Buffer) or utilize slow-addition techniques with continuous vortexing [4].

Q: I cannot change the core structure yet. What excipients can I use to keep it in solution for cell-based assays without causing toxicity? A: For cell-based assays, organic co-solvents like DMSO must be kept below 0.5–1.0% v/v to avoid cellular toxicity. To maintain the planar 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one core in solution, we recommend using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Mechanistic Rationale: The hydrophobic internal cavity of HP- β -CD encapsulates the planar aromatic rings of the pyrido-pyrimidine, shielding it from the aqueous environment. Meanwhile, the hydroxyl-rich exterior of the cyclodextrin maintains aqueous solubility. A 1–5% (w/v) HP- β -CD solution in culture media is generally well-tolerated by most cell lines and will not interfere with intracellular target engagement.

Workflow Start Compound Precipitates in Aqueous Buffer CheckDMSO Is DMSO tolerance of assay >2%? Start->CheckDMSO UseDMSO Prepare 50x stock in DMSO, dilute slowly with mixing CheckDMSO->UseDMSO Yes CheckCD Try HP-β-Cyclodextrin (1-5% w/v) CheckDMSO->CheckCD No UseDMSO->CheckCD Precipitates SuccessCD Proceed with Assay UseDMSO->SuccessCD Soluble CheckCD->SuccessCD Soluble MedChem Return to MedChem: Disrupt Crystal Packing CheckCD->MedChem Precipitates

Caption: Decision tree for troubleshooting pyrido-pyrimidine precipitation in aqueous assays.

Section 2: Medicinal Chemistry Optimization (Structural Modification)

Q: We are moving to lead optimization. How can we chemically modify the scaffold to improve thermodynamic solubility while retaining target affinity? A: The most effective strategy for this specific "brick dust" molecule is disrupting its crystal packing[3]. You should focus on two primary modifications:

  • N-Alkylation to Break Symmetry: Alkylation (e.g., methylation) of the pyridone nitrogen disrupts the self-complementary ADAD-DADA hydrogen-bonding network. This significantly lowers the melting point and enhances water solubility [2].

  • Disruption of Molecular Planarity: Introduce sp3 -hybridized, out-of-plane appendages. For example, attaching a 3-(4-methylpiperazinyl)propyl side chain increases the dihedral angle, preventing tight crystal packing[1].

Q: Can we just form an HCl or mesylate salt of the parent compound to improve solubility? A: No. The parent 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one core is not basic enough to form stable, highly soluble addition salts with strong acids. The electron-withdrawing nature of the fused lactam/pyridone system delocalizes the lone pairs on the ring nitrogens. Solution: You must first append a basic aliphatic amine (like a piperazine or diethylamino group) to the scaffold. This introduces a localized, highly basic sp3 nitrogen ( pKa​ ~ 8-9) that readily protonates at physiological pH, making salt formation a highly effective solubility enhancer [1].

MedChemLogic Core 4-amino-3H-pyrido[2,3-d] pyrimidin-5-one Problem High Lattice Energy (Planarity + H-Bonds) Core->Problem Strat1 N-Alkylation (Break H-Bond Network) Problem->Strat1 Strat2 Add sp3-rich Appendage (Disrupt Planarity) Problem->Strat2 Strat3 Attach Basic Amine (Enable Salt Formation) Problem->Strat3 Result Increased Thermodynamic Aqueous Solubility Strat1->Result Strat2->Result Strat3->Result

Caption: Mechanistic logic for chemically optimizing the solubility of planar heterocycles.

Section 3: Quantitative Impact & Standard Operating Procedures

Data Presentation: Impact of Structural Modifications

The following table summarizes the causal relationship between specific structural modifications on the pyrido[2,3-d]pyrimidine core and the resulting physicochemical properties.

Structural ModificationMelting Point (°C)Aqueous Solubility (pH 7.4, µg/mL)Primary Mechanistic Driver
Parent Core (Unmodified) > 270< 1.0N/A (Baseline "Brick Dust" lattice)
N-Methylation (Pyridone Ring) ~ 21518.5Disruption of ADAD-DADA H-bond motif
3-(diethylamino)propyl chain ~ 19085.0Disruption of planarity + weak basicity
3-(4-methylpiperazinyl)propyl ~ 175> 150.0High sp3 character + strong basic center
Protocol 1: High-Throughput Kinetic Solubility Assessment (Laser Nephelometry)

Self-Validation Note: Always include a known soluble standard (e.g., caffeine) and an insoluble standard (e.g., amiodarone base) on every plate. If the controls do not show the expected light scattering inflection points, the assay preparation is invalid.

  • Preparation of Stock: Dissolve the pyrido[2,3-d]pyrimidine derivative in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in DMSO using a 96-well polypropylene V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of pH 7.4 PBS buffer in a flat-bottom clear 96-well plate (final DMSO concentration = 1%). Mix immediately by orbital shaking at 500 rpm for 2 minutes.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow for thermodynamic equilibration of any formed precipitates.

  • Nephelometric Measurement: Read the plate using a laser nephelometer. An increase in scattered light intensity (Relative Nephelometry Units, RNU) indicates the onset of precipitation.

  • Data Analysis: Plot RNU versus compound concentration. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in RNU above the buffer baseline is observed.

Protocol 2: Disruption of Crystal Packing via N-Alkylation

Self-Validation Note: Monitor the reaction via LC-MS. A successful alkylation will show a distinct mass shift (e.g., +14 Da for methylation) and a shift in retention time due to the loss of the polar hydrogen-bond donor.

  • Deprotonation: Suspend 1.0 eq of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C.

  • Activation: Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, ensuring complete deprotonation of the acidic pyridone/pyrimidine NH.

  • Alkylation: Dropwise add 1.1 eq of the alkylating agent (e.g., iodomethane or 1-bromo-3-(4-methylpiperazin-1-yl)propane).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, DCM:MeOH gradient) to isolate the N-alkylated product.

References

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones: synthesis of C5–C6 unsaturated systems Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry / SciSpace URL:[Link]

Technical Support Center: Crystallization of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is tailored for researchers and drug development professionals optimizing the co-crystallization and ligand soaking of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one —a privileged hinge-binding scaffold frequently utilized in kinase inhibitor design (e.g., TGFBR1, FMS).

Because this heterocyclic fragment is highly hydrophobic and relies on specific exit vectors for decoration, achieving high-resolution X-ray diffraction requires precise control over solvent conditions, lattice stability, and soaking kinetics.

I. Experimental Workflow

CrystallizationWorkflow Apo 1. Apo-Crystallization (Hanging Drop, 20°C) Check1 Self-Validation: Check Birefringence Apo->Check1 Soak 2. Ligand Soaking (5mM Ligand, 5% DMSO) Check1->Soak Clear Crystals Check2 Self-Validation: Inspect for Precipitation Soak->Check2 Cryo 3. Cryoprotection & Harvesting Check2->Cryo No Precipitate Xray 4. X-ray Diffraction (P212121 Space Group) Cryo->Xray

Workflow for apo-crystallization and ligand soaking with self-validation steps.

II. Troubleshooting & FAQs

Section A: Apo-Crystallization & Lattice Formation

Q: Why do my apo-kinase crystals form as showers of microcrystals instead of single diffraction-quality crystals? A: Microcrystalline showers indicate excessive and rapid nucleation. In the standard TGFBR1 model, the reservoir relies on a delicate balance of PEG 4000 (16–26%) and 0.24 M LiSO₄ at pH 7.5 [1]. LiSO₄ acts as a kosmotropic salt; it increases water surface tension, driving the hydrophobic effect to stabilize the folded kinase domain while simultaneously reducing protein solubility. If nucleation is too fast, the kosmotropic effect is overpowering the system. Fix: Reduce the PEG 4000 concentration by 2–4% or lower the incubation temperature slightly below 20 °C to slow the vapor diffusion kinetics.

Section B: Ligand Soaking Dynamics

Q: The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one fragment crashes out of solution during soaking. How can I prevent this? A: This heterocyclic scaffold requires DMSO for solubility, but kinase crystals (especially those in the P21​21​21​ space group) typically tolerate a maximum of 5% DMSO before the lattice degrades or the protein denatures [1]. If your ligand precipitates at 5 mM in 5% DMSO, do not increase the DMSO concentration. Instead, use a step-wise soaking gradient (e.g., 1 mM → 2.5 mM → 5 mM over 24 hours). This allows the ligand to slowly partition into the active site without exceeding the local solubility threshold in the aqueous drop.

TroubleshootingLogic Issue Issue: Ligand Crashes During Soaking Q1 Is DMSO > 5%? Issue->Q1 Fix1 Action: Reduce to 5% DMSO to prevent lattice degradation Q1->Fix1 Yes Q2 Is Ligand > 5 mM? Q1->Q2 No Fix2 Action: Use step-wise soaking (1mM -> 2.5mM -> 5mM) Q2->Fix2 Yes

Logical troubleshooting tree for ligand precipitation during crystal soaking.

Q: I see electron density for the protein, but the ligand density at the hinge region is missing or ambiguous. What causes this? A: The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold is mechanistically designed to form critical hydrogen bonds with the kinase hinge region (specifically, the pyrimidine N1 and pyridinone N8 atoms donate/accept bonds with residues like Asp281 and His283) [1]. If density is missing, the ligand may be adopting multiple, highly flexible binding modes due to suboptimal decoration at its two exit vectors (the 4-amino or 8-position). Fix: Ensure your soaking time is at least 24 hours to reach thermodynamic equilibrium. If the density remains ambiguous, the specific derivative may be displacing ordered active-site water molecules unfavorably, requiring you to co-crystallize the complex rather than soak it.

Section C: Data Collection & Refinement

Q: My soaked crystals diffract poorly compared to the apo-crystals. Is the ligand disrupting the lattice? A: Yes. Soaking can induce minor conformational changes (e.g., shifts in the "gate-keeper" residues) that strain the P21​21​21​ lattice (cell constants: a = 42 Å, b = 78 Å, c = 90 Å) [1]. To mitigate this, ensure your stabilizing/soaking solution perfectly matches the reservoir's PEG and salt concentrations.

III. Standard Operating Protocols (SOPs)

SOP 1: Hanging Drop Vapor Diffusion for Apo-Kinase

Objective: Generate robust apo-crystals suitable for downstream fragment soaking.

  • Preparation: Prepare the reservoir solution containing 0.1 M Tris-HCl (pH 7.5), 16–26% PEG 4000, and 0.24 M LiSO₄ [1].

  • Drop Setup: Dispense 1–2 µL of purified kinase protein (e.g., 10 mg/mL) onto a siliconized coverslip. Add an equal volume of the reservoir solution to the protein drop and mix gently.

  • Incubation: Seal the coverslip over the reservoir well and incubate at 20 °C. Crystals typically appear within 3–7 days.

  • Self-Validation Checkpoint: Before proceeding to soaking, examine the drop under polarized light. True protein crystals will exhibit birefringence (glowing against a dark background), distinguishing them from amorphous salt precipitates (e.g., LiSO₄ crashing out). Do not proceed if birefringence is absent.

SOP 2: Ligand Soaking (4-amino-3H-pyrido[2,3-d]pyrimidin-5-one)

Objective: Diffuse the hydrophobic fragment into the active site without degrading the crystal lattice.

  • Stock Preparation: Prepare a 100 mM stock of the ligand in 100% DMSO.

  • Stabilizing Solution: Dilute the stock into the reservoir solution to create a stabilizing solution containing exactly 5 mM ligand and 5% DMSO [1].

  • Transfer: Using a nylon loop, carefully transfer a birefringent apo-crystal into a 2 µL drop of the stabilizing solution.

  • Incubation: Seal and incubate for 24 hours at 20 °C to allow full diffusion into the active site.

  • Self-Validation Checkpoint: Observe the stabilizing drop under a stereomicroscope 1 hour after adding the crystal. If the drop turns cloudy, the ligand has exceeded its solubility limit in the aqueous buffer. You must halt the protocol, discard the drop, and restart with a lower ligand concentration or a step-wise gradient.

IV. Quantitative Data Summary

The following table summarizes the optimized parameters for both apo-crystallization and ligand soaking phases to ensure lattice stability and high-occupancy binding.

ParameterApo-CrystallizationLigand Soaking
Method Hanging Drop Vapor DiffusionDirect Drop Transfer
Temperature 20 °C20 °C
Buffer 0.1 M Tris-HCl, pH 7.50.1 M Tris-HCl, pH 7.5
Precipitant 16–26% PEG 400016–26% PEG 4000
Additive/Salt 0.24 M LiSO₄0.24 M LiSO₄
Ligand Concentration 0 mM5 mM
Co-solvent (DMSO) 0%5% (Maximum)
Incubation Time 3–7 Days24 Hours

V. References

  • Czodrowski, P., Hölzemann, G., Barnickel, G., Greiner, H., & Musil, D. (2015). Selection of Fragments for Kinase Inhibitor Design: Decoration Is Key. Journal of Medicinal Chemistry, 58(1), 457–465.[Link]

reducing unwanted side reactions during pyrido[2,3-d]pyrimidine cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrido[2,3-d]pyrimidine Technical Support & Troubleshooting Center . As a core pharmacophore in oncology (e.g., palbociclib, ribociclib) and antimicrobial drug development, the pyrido[2,3-d]pyrimidine scaffold requires precise synthetic control.

This guide is engineered for research scientists and drug development professionals. It bypasses generic advice to focus on the thermodynamic and kinetic causality behind unwanted side reactions—such as the Dimroth rearrangement, regiochemical scrambling, and stalled intermediates—providing you with self-validating protocols to rescue your cyclization workflows.

Mechanistic Diagnostic Hub

Before adjusting your reaction parameters, it is critical to diagnose the specific failure mode of your cyclization. The workflow below outlines the diagnostic logic used by application scientists to isolate the root cause of side product formation.

G Start Analyze Reaction Mixture (LC-MS / NMR) Isomer Regioisomers or Dimroth Rearrangement? Start->Isomer Incomplete Open-chain Intermediates? Isomer->Incomplete No Solvent Optimize Solvent/pH (Switch to neutral/aprotic) Isomer->Solvent Yes Catalyst Add Lewis Acid or Microwave Irradiation Incomplete->Catalyst Yes Success Pure Pyrido[2,3-d]pyrimidine Incomplete->Success No Solvent->Success Catalyst->Success

Workflow for diagnosing and resolving pyrido[2,3-d]pyrimidine cyclization side reactions.

Troubleshooting FAQs

Q1: I am trying to synthesize a 4-aminopyrido[2,3-d]pyrimidine, but NMR indicates I am isolating an isomerized byproduct. What is happening? A1: You are likely observing the Dimroth rearrangement . This is a well-documented molecular rearrangement in pyrimidine and triazole chemistry where endocyclic and exocyclic nitrogen atoms switch places via a ring-opening and ring-closure mechanism[1].

  • The Causality: When you use strong bases (like NaOMe) and prolonged conventional heating, the initial kinetic product undergoes base-catalyzed ring opening at the pyrimidine core, followed by tautomerization and re-closure to form a thermodynamically stable, but unwanted, isomer[2].

  • The Fix: Shift from thermodynamic to kinetic control. Replace strong alkoxides with milder, sterically hindered bases (e.g., piperidine or DBU) or amphoteric catalysts like diammonium hydrogen phosphate (DAHP)[3]. Additionally, shorten the reaction time by utilizing microwave irradiation.

Q2: My multicomponent reaction (MCR) using 6-aminouracil and an unsymmetrical α,β -unsaturated ester yields a 60:40 mixture of regioisomers. How do I force regioselectivity? A2: Regioselectivity in these cyclocondensations is dictated by the differential electrophilicity of the carbonyl groups[4].

  • The Causality: The most reactive carbonyl moiety must react first with the highly nucleophilic C5 position of the pyrimidine ring. If the electrophilicity of the two reactive sites on your acyclic precursor is too similar, nucleophilic attack becomes competitive, leading to a mixture of pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine scaffolds.

  • The Fix: Introduce a Lewis acid catalyst (e.g., ZnCl2​ or InCl3​ ) to selectively coordinate with the less sterically hindered carbonyl, artificially amplifying its electrophilicity. Ensure strictly anhydrous conditions, as water can coordinate with the Lewis acid and blunt its directing effect.

Q3: My domino Knoevenagel-Michael-cyclization is stalling. LC-MS shows a massive accumulation of the open-chain Knoevenagel adduct. How do I push the cyclization to completion? A3: The final intramolecular cyclization step (often an amine attacking a nitrile or ester) requires a high activation energy.

  • The Causality: Conventional reflux often fails to deliver sufficient localized energy to overcome this barrier before the intermediate begins to degrade or hydrolyze in the solvent.

  • The Fix: Transition to Microwave Irradiation (MWI) at 120°C in a closed vessel. MWI provides rapid, volumetric heating that directly excites the polar intermediates, pushing the cyclization to completion in minutes rather than hours[3].

MechanisticPathway Precursor Uncyclized Intermediate (e.g., Pyrimidinyl-enamine) Direct Direct Intramolecular Cyclization Precursor->Direct Controlled pH/Temp RingOpen Base-Catalyzed Ring Opening Precursor->RingOpen Strong Base / Prolonged Heat Desired Desired Pyrido[2,3-d]pyrimidine (Kinetic Product) Direct->Desired Rearranged Isomerized Product (Thermodynamic Product) RingOpen->Rearranged Dimroth Rearrangement

Mechanistic divergence between desired cyclization and unwanted Dimroth rearrangement.

Quantitative Data Analytics: Catalyst & Condition Optimization

The table below synthesizes empirical data demonstrating how reaction conditions directly influence the suppression of side reactions during the synthesis of pyrido[2,3-d]pyrimidines via three-component MCRs[3].

Catalyst (Loading)Heating ModalityTimeYield (%)Primary Side Reaction Observed
NoneConventional Reflux (100°C)12 h45%Stalled open-chain intermediates
NaOH (10 mol%)Conventional Reflux (100°C)4 h55%Dimroth rearrangement / Isomerization
Piperidine (10 mol%)Conventional Reflux (100°C)6 h72%Minor nitrile hydrolysis
DAHP (10 mol%) Microwave (250 W, 120°C) 8 min 92% None detected (Clean conversion)

Note: DAHP (Diammonium hydrogen phosphate) provides an ideal amphoteric environment, facilitating the Knoevenagel condensation without triggering base-catalyzed ring opening.

Validated Experimental Protocol

Self-Validating Microwave-Assisted Three-Component Cyclization This protocol is designed with built-in physical checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway without succumbing to side reactions[3].

Reagents & Materials:

  • 4(6)-aminouracil (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Diammonium hydrogen phosphate (DAHP, 10 mol%)

  • Aqueous Ethanol (1:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: In a 10 mL microwave-safe reaction vial, dissolve the aromatic aldehyde and malononitrile in 5.0 mL of aqueous ethanol. Add the DAHP catalyst.

    • Validation Checkpoint 1: Stir at room temperature for 2 minutes. The solution should turn slightly cloudy, indicating the successful formation of the Knoevenagel adduct (arylidenemalononitrile). If the solution remains perfectly clear, verify the integrity of your aldehyde.

  • Nucleophilic Addition: Add the 4(6)-aminouracil to the vial. Seal the vessel with a pressure-rated cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at a maximum power of 250 W, ramping the temperature to 120°C. Hold for exactly 8 minutes.

    • Mechanistic Note: The rapid heating prevents the Knoevenagel adduct from hydrolyzing and forces the Michael addition and subsequent intramolecular cyclization to occur almost simultaneously.

  • Controlled Cooling & Precipitation: Allow the vessel to cool to room temperature, then transfer to an ice bath (0-5°C) for 15 minutes.

    • Validation Checkpoint 2: The desired pyrido[2,3-d]pyrimidine derivative will spontaneously precipitate as a distinct, microcrystalline solid. If an oily residue forms instead, it indicates incomplete cyclization (open-chain intermediates).

  • Workup: Filter the precipitate under a vacuum. Wash the filter cake sequentially with ice-cold water (2 x 5 mL) to remove the DAHP catalyst, followed by ice-cold ethanol (1 x 5 mL) to remove unreacted Knoevenagel adducts.

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

References

Sources

HPLC method development and optimization for 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals working with complex heterocyclic compounds.

The molecule , 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one , presents a unique set of chromatographic challenges. Its fused bicyclic core, combined with a primary amine and a lactam moiety, results in high polarity, multiple ionization sites, and a strong propensity for hydrogen bonding. This guide bypasses generic advice, focusing instead on the chemical causality behind retention failures, peak tailing, and method instability, providing you with self-validating solutions.

Analytical Workflow Logic

Before diving into specific troubleshooting scenarios, review the core decision-making matrix for analyzing pyrido-pyrimidine derivatives.

HPLC_Optimization A Analyze 4-amino-3H-pyrido [2,3-d]pyrimidin-5-one B Assess Retention (k') on Standard C18 A->B C k' > 1 Proceed to pH Optimization B->C Yes D k' < 1 Switch to Polar-Embedded C18 B->D No E Buffer Selection (0.1% TFA or 0.1M NH4OAc) C->E D->E F Peak Tailing (As > 1.5)? E->F G Add Ion-Pairing Agent or Use End-Capped Column F->G Yes H Final Method Validation (ICH Q2 Guidelines) F->H No G->H

HPLC Method Development Logic for Pyrido[2,3-d]pyrimidine Derivatives

Troubleshooting FAQs & Chemical Causality

Q1: My compound elutes in the void volume (k' < 1) on a standard C18 column. How can I increase retention? The Causality: Standard C18 stationary phases rely purely on hydrophobic interactions. 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is highly polar due to its hydrogen-bond donating amine (-NH2) and hydrogen-bond accepting carbonyl (C=O) and ring nitrogens. In highly aqueous mobile phases, standard C18 alkyl chains can undergo "phase collapse" (conformational matting), effectively hiding the stationary phase from the analyte. The Solution: Switch to a polar-embedded C18 column (e.g., columns with an amide or ether linkage in the alkyl chain) or a core-shell column like the Poroshell 120 SB-C18[1]. These columns maintain phase extension in 100% aqueous conditions, allowing the polar pyrido-pyrimidine core to interact sufficiently and increase the retention factor (k') to an optimal range of 2.0–5.0.

Q2: I am observing severe peak tailing (Tailing Factor > 2.0). What is the mechanism behind this, and how do I fix it? The Causality: Peak tailing for basic heterocycles is almost exclusively driven by secondary ion-exchange interactions. The basic nitrogen atoms in the pyrido[2,3-d]pyrimidine ring become protonated and interact strongly with ionized residual silanols ( Si−O− ) on the silica support. The Solution: You must neutralize the silanols. Lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) fully protonates the silanols to their neutral state ( Si−OH ), eliminating the ion-exchange mechanism[2]. Furthermore, TFA acts as a volatile, weak ion-pairing agent that masks the positive charge of the analyte's amine group, driving it into the hydrophobic stationary phase and sharpening the peak.

Q3: Why am I seeing split peaks or shifting retention times across consecutive injections? The Causality: Pyrido[2,3-d]pyrimidin-5-ones are susceptible to tautomerization (e.g., lactam-lactim tautomerism at the 5-position). If your mobile phase pH is unbuffered or sits too close to the molecule's pKa​ , the compound exists in a dynamic equilibrium of different ionization states during the chromatographic run. The Solution: Strictly buffer the mobile phase to lock the molecule into a single ionization state. Literature demonstrates highly reproducible chromatography for pyrido[2,3-d]pyrimidines using 0.1 M Ammonium Acetate ( NH4​OAc ) buffered at pH 3.6 [3]. This pH is low enough to suppress silanol ionization but utilizes a high buffer capacity to prevent localized pH shifts within the column.

Quantitative Method Comparison

To illustrate the impact of these optimizations, the following table summarizes the expected chromatographic parameters when transitioning from an unoptimized to an optimized state.

Chromatographic ParameterStandard C18 (Unbuffered Water/MeCN)Polar-Embedded C18 (0.1% TFA)Core-Shell C18 (0.1 M NH4​OAc pH 3.6)
Retention Factor (k') < 0.5 (Poor)2.5 - 4.0 (Optimal)3.0 - 5.0 (Optimal)
Tailing Factor ( Tf​ ) > 2.5 (Severe Tailing)1.1 - 1.3 (Excellent)1.0 - 1.2 (Excellent)
Theoretical Plates (N) < 5,000> 15,000> 25,000
Resolution ( Rs​ ) from Impurities Co-elution likely> 1.5 (Baseline Resolution)> 2.0 (Robust Separation)

Self-Validating HPLC Protocol

A robust analytical method must prove its own validity during every sequence. Follow this step-by-step methodology to ensure data integrity when analyzing 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one.

Phase 1: System Equilibration & Baseline Validation

  • Column Installation: Install a high-purity, end-capped C18 column (e.g., 3.0 mm × 100 mm, 2.7 μm core-shell)[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Ammonium Acetate in LC-MS grade water, adjusted to pH 3.6 with glacial acetic acid[3].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Equilibration: Flush the column with 95% A / 5% B at 0.6 mL/min for 20 column volumes.

  • Validation Step (Blank): Inject 5 μL of the sample diluent. Acceptance Criteria: The baseline must be stable with no ghost peaks > 0.1% of the target analyte's expected area.

Phase 2: System Suitability Testing (SST) - The Internal Control

  • Standard Preparation: Prepare a 0.1 mg/mL reference standard of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one.

  • SST Injections: Perform 5 consecutive injections of the standard.

  • Validation Step (SST Criteria): The system is only validated for sample analysis if it meets the following:

    • Retention Time %RSD 1.0% (Proves pump and buffer stability).

    • Peak Area %RSD 2.0% (Proves autosampler precision).

    • Tailing Factor ( Tf​ ) 1.5 (Proves silanol interactions are successfully suppressed).

Phase 3: Gradient Execution & Sample Acquisition

  • Gradient Profile:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte).

    • 2.0 - 10.0 min: Linear ramp to 60% B.

    • 10.0 - 12.0 min: Ramp to 95% B (Column wash).

    • 12.0 - 15.0 min: Return to 5% B (Re-equilibration).

  • Detection: Set the UV detector to the optimal wavelength (typically 254 nm or the specific λmax​ of the conjugated pyrido-pyrimidine system).

Phase 4: Post-Run Bracketing

  • Validation Step (Drift Check): Inject the SST standard after every 10 sample injections and at the end of the sequence. Acceptance Criteria: The final standard must yield a peak area within ± 2.0% of the initial SST average, proving that no column degradation or detector drift occurred during the run.

References

  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Discovery and Structural Optimization of Toddacoumalone Derivatives as Novel PDE4 Inhibitors for the Topical Treatment of Psoriasis | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Pyrido (2,3-d) pyrimidines - Patent 0075880 Source: European Publication Server web service URL:[Link]

Sources

resolving peak tailing of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one .

This guide bypasses generic advice to focus on the exact physicochemical mechanisms—specifically metal chelation and silanol ion-exchange—that cause severe peak tailing in highly functionalized basic heterocycles.

Molecular Profiling & Root Cause Analysis

To resolve peak tailing, we must first understand the molecular behavior of the analyte. 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is a structurally complex heterocycle featuring a primary amine (-NH₂), a pyridone-like carbonyl (-C=O), and multiple basic ring nitrogens. This specific architecture triggers two distinct secondary retention mechanisms in High-Performance Liquid Chromatography (HPLC):

  • Silanol-Driven Ion Exchange: The basic nitrogens in the pyrimidine and pyridine rings readily interact with residual, unbonded silanol groups (Si-OH) on the silica stationary phase. Because free silanols are highly acidic, they dissociate into anionic species (Si-O⁻) at mid-to-high pH levels, acting like "velcro" to protonated basic compounds and causing severe tailing[1][2].

  • Hardware-Induced Metal Chelation: The spatial arrangement of the C4-amine, the C5-carbonyl, and the adjacent ring nitrogens creates a highly electron-rich pocket. This acts as a potent bidentate ligand that chelates trace metals (such as iron from stainless steel tubing or titanium from pump frits) and metal impurities within the silica matrix[3][4].

Diagnostic Workflow

Before altering your method, you must isolate the root cause of the tailing. The following decision tree outlines the self-validating diagnostic logic used by application scientists to differentiate between physical system voids, metal chelation, and chemical silanol interactions.

G A Peak Tailing Observed (4-amino-3H-pyrido[2,3-d]pyrimidin-5-one) B Inject Neutral Probe (e.g., Toluene or Uracil) A->B C Does the neutral probe tail? B->C D Physical Issue (Column Void / Extra-Column Volume) C->D Yes E Chemical Issue (Analyte-Stationary Phase Interaction) C->E No F Inject with 1 mM EDTA in Mobile Phase E->F G Does tailing improve? F->G H Metal Chelation (Switch to Bio-inert Hardware) G->H Yes I Silanol Interactions (Use High-Purity Type B Silica / Low pH) G->I No

Workflow for diagnosing peak tailing of basic heterocycles in HPLC.

Technical Support FAQs

Q1: Why does 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one exhibit severe peak tailing on my standard C18 column, even with 0.1% Formic Acid? A: Formic acid (pH ~2.7) is often insufficient to fully suppress the ionization of highly acidic free silanols on older "Type A" silica columns[5]. Furthermore, standard C18 columns may contain trace metal impurities (like iron or aluminum) within the silica matrix. Because your analyte has adjacent nitrogen and oxygen atoms, it actively chelates these metals, creating a secondary retention mechanism that formic acid cannot disrupt[2][3].

Q2: How can I definitively prove the tailing is caused by metal chelation rather than silanol interactions? A: You can prove this through a sacrificial chelation experiment. Add a strong metal chelator, such as 1 mM EDTA (Ethylenediaminetetraacetic acid) or medronic acid, to your mobile phase. EDTA will preferentially bind to the active metal sites on the column frits and stationary phase, effectively masking them from your analyte[3]. If the USP Tailing Factor ( Tf​ ) drops significantly upon adding EDTA, hardware or silica metal contamination is the primary culprit[4].

Q3: What is the optimal mobile phase strategy to suppress silanol interactions for this specific compound? A: To eliminate silanol-driven ion exchange, you must neutralize the stationary phase. The pKa of isolated silanol groups is approximately 3.5 to 4.5. By lowering the mobile phase pH to 2.5 using a strong buffer (e.g., 20 mM potassium phosphate), you force the silanols into their neutral, protonated state (Si-OH), completely shutting down the ion-exchange mechanism[5][6]. Note: If you require LC-MS compatibility, use 10-20 mM ammonium formate adjusted to pH 2.8 instead of phosphate.

Self-Validating Experimental Protocols

To systematically resolve the peak tailing, execute the following step-by-step methodologies. This protocol isolates variables to ensure analytical trustworthiness.

Protocol A: Physical vs. Chemical Diagnostic Test
  • Prepare a Neutral Probe: Dissolve toluene or uracil in your sample diluent at 0.1 mg/mL.

  • Inject the Probe: Run the neutral probe using your current isocratic or gradient method.

  • Evaluate Symmetry: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

    • Causality: Neutral compounds cannot undergo acid-base ion exchange or metal chelation[1]. If the neutral probe tails ( Tf​ > 1.2), you have a physical system issue (e.g., a void at the column inlet, a partially plugged frit, or excessive extra-column dead volume)[3][6]. If the neutral probe is perfectly symmetrical ( Tf​ ~1.0) but your pyrido-pyrimidine tails, proceed to Protocol B.

Protocol B: Metal Passivation & Silanol Suppression
  • Mobile Phase Preparation: Prepare Mobile Phase A as 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 using phosphoric acid. Add 1 mM of EDTA to this buffer.

  • Column Selection: Install a high-purity "Type B" silica column (purity >99.99%) with high-density endcapping or a polar-embedded stationary phase. Type B silica lacks the trace metals found in older columns[3][5].

  • System Passivation: Flush the HPLC system and column with the EDTA-spiked mobile phase for at least 30 column volumes to passivate any exposed stainless steel or titanium surfaces[4].

  • Analyte Injection: Inject 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one and monitor the peak shape. The combination of low pH (neutralizing silanols) and EDTA (masking metals) will yield a Gaussian peak.

Quantitative Data Presentation

The table below summarizes the expected quantitative impact of each troubleshooting strategy on the peak symmetry of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one.

Experimental ConditionMobile Phase CompositionColumn TypeUSP Tailing Factor ( Tf​ )Diagnostic Conclusion
Baseline Method 0.1% FA in Water / MeCN (pH ~2.7)Standard C18 (Type A Silica)2.85 Severe mixed-mode tailing (Metals + Silanols).
Physical Check 0.1% FA in Water / MeCNStandard C18 (Type A Silica)1.05 (Toluene)System plumbing is intact; issue is chemical.
Metal Passivation 1 mM EDTA in Water / MeCNStandard C18 (Type A Silica)1.65 Partial improvement; confirms metal chelation.
Silanol Suppression 20 mM Phosphate (pH 2.5) / MeCNStandard C18 (Type A Silica)1.40 Partial improvement; confirms silanol activity.
Optimized Method 20 mM Phosphate (pH 2.5) + 1 mM EDTAHigh-Purity C18 (Type B Silica)1.08 Ideal Symmetry. Both mechanisms suppressed.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Tips. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex FAQ. Available at: [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Inc. Resources. Available at: [Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International. Available at: [Link]

  • SilcoTek Corporation. "Identifying and Preventing Metal Ion Leaching in HPLC Systems." SilcoTek Blog. Available at:[Link]

Sources

troubleshooting low binding affinity in 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one docking

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Computational Chemistry & Molecular Modeling Support Center . This knowledge base is designed for drug development professionals and computational chemists troubleshooting poor in silico binding affinities when working with the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold—a highly potent class of multi-targeted kinase inhibitors.

Below, you will find root-cause analyses, self-validating protocols, and structural insights to resolve docking failures and align your computational models with experimental in vitro assays.

Diagnostic Knowledge Base (FAQs)

Q1: My 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one ligand shows sub-micromolar IC50 in vitro, but docking scores are exceptionally poor (> -5.0 kcal/mol). What is the root cause? The Causality: The primary culprit is an incorrect tautomeric state leading to a donor-donor clash at the kinase hinge region. The pyrido[2,3-d]pyrimidine core mimics the adenine ring of ATP. To bind successfully, the pyrimidine nitrogen must act as a hydrogen bond acceptor to the backbone amide NH of the hinge region (e.g., Met341 in c-Src or Met793 in EGFR) [1]. If your ligand is prepared strictly as the 3H-tautomer , the N3 position is protonated and acts as an H-bond donor. This creates a severe electrostatic repulsion with the kinase's backbone NH. The Fix: You must allow tautomerization during ligand preparation. The 1H-tautomer or the unprotonated state (depending on the specific derivative's pKa) exposes N3 as an acceptor, while the 4-amino group acts as the donor to the hinge's carbonyl oxygen, forming the canonical bidentate interaction.

Q2: The ligand docks into the ATP-binding pocket, but the 6-aryl substituent causes severe steric clashes (positive van der Waals energy). How do I resolve this? The Causality: The 6-position of the pyrido[2,3-d]pyrimidine core projects deep into a narrow, hydrophobic specificity pocket not utilized by ATP [1]. The volume of this pocket is highly dynamic and depends entirely on the activation loop's conformation (DFG-in vs. DFG-out). Rigid-receptor docking into a mismatched DFG state will force the bulky 6-aryl group into the protein backbone. The Fix: Transition from rigid docking to Induced-Fit Docking (IFD). IFD allows the side chains of the hydrophobic pocket to undergo conformational shifts, accommodating the 6-aryl substituent and accurately calculating the binding entropy.

Q3: The 5-one (carbonyl) group is completely solvent-exposed and contributes nothing to the docking score. Is this structural behavior expected? The Causality: Yes and no. While the 5-one group points toward the solvent channel, it rarely sits in a vacuum. In high-resolution crystal structures of EGFR and CDK4, this region contains a highly conserved network of structural water molecules [2]. If you strip all waters during protein preparation, you lose the crucial bridging water molecule that coordinates the 5-carbonyl oxygen to the kinase backbone, artificially deflating your binding affinity score. The Fix: Retain explicit, conserved water molecules (waters with < 1.0 Å RMSD across multiple PDB structures) during grid generation.

Workflow Visualization

TroubleshootingWorkflow Start Low Binding Affinity Detected in Docking CheckLigand Ligand Preparation: Generate 1H/3H Tautomers Start->CheckLigand CheckReceptor Receptor Preparation: Retain Conserved Waters Start->CheckReceptor Pharmacophore Apply Hinge Region H-Bond Constraints CheckLigand->Pharmacophore CheckReceptor->Pharmacophore IFD Run Induced-Fit Docking (IFD) Pharmacophore->IFD Evaluate Evaluate Pose: RMSD < 2.0 Å IFD->Evaluate Success Bioactive Pose Validated Evaluate->Success

Workflow for troubleshooting and resolving low binding affinity in pyrido-pyrimidine docking.

Quantitative Benchmarks for Pyrido[2,3-d]pyrimidine Docking

To ensure your docking results are within the realm of physical reality, compare your output against these established benchmarks for the pyrido[2,3-d]pyrimidine scaffold across common kinase targets[2], [3].

Target KinaseKey Hinge ResidueTypical In Vitro IC50 (μM)Expected Docking Score (kcal/mol)Conserved Water Required?DFG State Preference
EGFR (WT) Met 7930.09 - 0.50-8.5 to -10.5Yes (Bridging 5-one)DFG-in
c-Src Met 3410.05 - 0.20-8.0 to -9.5NoDFG-out
CDK4 Val 960.10 - 1.50-7.5 to -9.0YesDFG-in
PIM-1 Glu 1210.01 - 0.05-9.0 to -11.0NoDFG-in

Self-Validating Experimental Protocol: High-Fidelity Docking

Do not rely on single-pass rigid docking. Use the following self-validating protocol to ensure your computational system is accurately modeling the physics of the binding event.

Phase 1: State-Aware Ligand Preparation

  • Import the 2D structure of the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one derivative into your ligand preparation tool (e.g., LigPrep/Epik).

  • Set the target pH to 7.4 ± 1.0.

  • Critical Step: Enable the generation of all possible tautomers and stereoisomers. Ensure the 1H, 3H, and 8H tautomers, as well as the 4-imino variants, are generated.

  • Minimize the generated 3D structures using the OPLS4 or AMBER force field.

Phase 2: Hydration-Aware Protein Preparation

  • Download a high-resolution (< 2.5 Å) PDB structure of your target kinase bound to a structurally similar adenine-mimetic ligand.

  • Run the Protein Preparation Wizard. Assign bond orders, add hydrogens, and create zero-order bonds to metals.

  • Critical Step: Analyze the hydration network. Delete bulk solvent, but retain any water molecules that form a bridge between the co-crystallized ligand and the protein backbone.

  • Optimize the hydrogen bond network and run a restrained minimization (heavy atom RMSD convergence at 0.3 Å).

Phase 3: Constrained Docking & Self-Validation

  • Define the receptor grid centered on the co-crystallized ligand.

  • Constraint Setup: Define a mandatory hydrogen bond constraint at the hinge region (e.g., the backbone NH of Met341 in c-Src).

  • Self-Validation Check: Before docking your novel compounds, redock the native co-crystallized ligand.

    • Validation Criteria: If the RMSD of the redocked native ligand is > 2.0 Å compared to the crystal structure, your grid preparation is invalid. Do not proceed. Re-evaluate protonation states of the active site residues (e.g., Asp/Glu).

  • Once validated, dock your tautomer library using Extra Precision (XP) or Induced-Fit Docking (IFD).

  • Discard any poses where the 4-amino group does not form an H-bond with the hinge carbonyl, or where the 6-aryl group exhibits > 5.0 kcal/mol of vdW clash penalties.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Pharmaceuticals (MDPI)
  • Source: RSC Advances (NIH / PMC)

Validation & Comparative

A Head-to-Head Analysis for Kinase Inhibitor Scaffolds: 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one vs. Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the intricate field of kinase inhibitor design, the selection of a core heterocyclic scaffold is a foundational decision that dictates the trajectory of a drug discovery program. This choice profoundly influences potency, selectivity, and the potential to overcome clinical resistance. Among the most successful scaffolds, quinazoline derivatives are a well-established, clinically validated class.[1][2] More recently, the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold has emerged as a highly versatile and potent alternative, offering distinct advantages for targeting a new generation of kinase targets.

This guide provides a comparative analysis of these two pivotal scaffolds. We will dissect their structural nuances, compare their performance based on published experimental data, and provide a detailed protocol for their characterization, empowering you to make data-driven decisions in your research.

The Strategic Importance of the Core Scaffold

Protein kinases regulate nearly every aspect of cell life, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. The core scaffold of these inhibitors serves as an anchor, forming critical hydrogen bond interactions with the "hinge" region of the kinase, a short, flexible loop connecting the N- and C-terminal lobes of the catalytic domain. The nature of this interaction is a primary determinant of binding affinity and selectivity.

  • Quinazoline: This aromatic heterocyclic scaffold, composed of a fused pyrimidine and benzene ring, is a privileged structure in medicinal chemistry.[4] Its derivatives, including FDA-approved drugs like Gefitinib and Erlotinib, have demonstrated profound clinical success, primarily by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[5][6]

  • Pyrido[2,3-d]pyrimidine: This class of compounds, particularly the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one core, represents a newer wave of kinase inhibitor design. This scaffold has been successfully employed to create highly potent and selective inhibitors for a diverse range of kinases, including those where quinazoline-based inhibitors have faced challenges with resistance.[7][8]

Structural and Mechanistic Distinctions

The key difference between the two scaffolds lies in how they present hydrogen bond donors and acceptors to the kinase hinge region.

Scaffolds cluster_quinazoline Quinazoline Interaction cluster_pyrido Pyrido[2,3-d]pyrimidin-5-one Interaction Q_Scaffold Quinazoline Core Q_N1 N1 (H-bond acceptor) Q_Scaffold->Q_N1 Q_N3 N3 (H-bond acceptor) Q_Scaffold->Q_N3 Q_A_Anilino Q_A_Anilino Q_Scaffold->Q_A_Anilino Hinge_NH Hinge Backbone NH (e.g., Met793 in EGFR) Q_N1->Hinge_NH H-bond Q_Anilino 4-Anilino Group (Selectivity/Potency) P_Scaffold Pyrido[2,3-d]pyrimidin-5-one Core P_NH2 4-Amino (H-bond donor) P_Scaffold->P_NH2 P_O 5-Keto (H-bond acceptor) P_Scaffold->P_O P_N3 3-NH (H-bond donor) P_Scaffold->P_N3 Hinge_CO Hinge Backbone C=O P_NH2->Hinge_CO H-bond P_N3->Hinge_CO H-bond Hinge_NH2 Hinge Backbone NH

Caption: Generalized hinge binding modes of quinazoline and pyrido[2,3-d]pyrimidin-5-one scaffolds.

As illustrated, the quinazoline core typically forms a key hydrogen bond via its N1 atom to a backbone NH group in the hinge region (e.g., Met793 in EGFR).[4] Substitutions, particularly at the 4-position, are then oriented towards other regions of the ATP pocket to confer potency and selectivity.[4]

The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold offers a more complex and often bidentate interaction. The 4-amino group and the N3-H can act as hydrogen bond donors, while the 5-keto oxygen can act as an acceptor. This allows for a different "grip" on the hinge, which can be crucial for inhibiting kinases that have evolved resistance to quinazoline-based drugs, such as the EGFR T790M mutant.[7]

Comparative Performance: Potency and Selectivity

Direct comparison requires analyzing data from studies targeting similar kinases. The following table synthesizes representative data from the literature to highlight the strengths of each scaffold.

Scaffold ClassRepresentative Target(s)Reported IC50 ValuesKey Insights & AdvantagesSource(s)
Quinazoline Derivatives EGFR (Wild-Type)0.05 - 10 nMHighly potent; clinically validated scaffold for first-generation RTK inhibitors.[4]
VEGFR-24.6 - 86 nMStrong anti-angiogenic potential by targeting key vascular growth factor receptors.[4]
c-Met, HER20.05 - 0.08 µMAmenable to creating dual or multi-targeted inhibitors.[4]
Pyrido[2,3-d]pyrimidine Derivatives EGFR (T790M Mutant)0.123 µMEffective against common resistance mutations that plague quinazoline inhibitors.[7]
PIM-1 Kinase11.4 - 17.2 nMDemonstrates high potency against serine/threonine kinases involved in cell survival.[9][10]
PDGFr, FGFr, c-Src0.13 - 1.11 µMCan be engineered as broad-spectrum or highly selective kinase inhibitors.[8]
CDK4/Cyclin D1Promising InhibitionPotential for cell cycle-targeted therapies.[11]

Key Takeaways:

  • Quinazolines excel in creating highly potent inhibitors for well-established RTK targets like EGFR and VEGFR. Their structure-activity relationships (SAR) are extensively documented, providing a reliable foundation for inhibitor design.[2][4]

  • Pyrido[2,3-d]pyrimidines demonstrate exceptional versatility. Their unique hinge-binding capacity makes them ideal for developing inhibitors against resistance mutations (e.g., EGFR T790M).[7] Furthermore, this scaffold has proven effective against a broader range of kinases, including both tyrosine and serine/threonine kinases like PIM-1 and CDKs, opening up different therapeutic avenues.[9][11]

Experimental Protocol: A Self-Validating Kinase Inhibition Assay

To quantitatively compare inhibitor potency (i.e., determine IC50 values), a robust and reproducible assay is paramount. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a gold-standard method that offers high sensitivity and is less prone to interference from library compounds compared to simple fluorescence intensity assays.

HTRF Kinase Inhibition Assay Protocol

This protocol describes a universal method for measuring the activity of a kinase by quantifying the phosphorylation of a biotinylated substrate.

Principle: A biotinylated peptide substrate, upon phosphorylation by the target kinase, is recognized by a Europium cryptate (Eu³⁺)-labeled anti-phospho-specific antibody. A second detection reagent, Streptavidin-XL665 (SA-XL665), binds to the biotin moiety of the substrate. When the substrate is phosphorylated, the Eu³⁺-cryptate and SA-XL665 are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The specific HTRF signal is proportional to the amount of phosphorylated substrate. An inhibitor will block phosphorylation, leading to a decrease in the HTRF signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series of each test inhibitor (e.g., starting from 100 µM) in 100% DMSO. This is your compound plate.

    • Causality: A serial dilution is critical for generating a dose-response curve, which is necessary to accurately calculate the IC50 value. Using DMSO ensures compound solubility.

  • Assay Reaction Setup (384-well plate):

    • Add 2 µL of kinase solution (in appropriate kinase buffer) to each well.

    • Add 2 µL of the compound dilutions from your compound plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no kinase" controls for background signal.

    • Causality: Pre-incubating the kinase with the inhibitor for a short period (e.g., 15 minutes at room temperature) allows the inhibitor to bind to the kinase before the phosphorylation reaction begins.

  • Initiate Phosphorylation:

    • Add 2 µL of a solution containing the biotinylated peptide substrate and ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.

    • Incubate the plate for the optimized reaction time (e.g., 60 minutes) at the kinase's optimal temperature (often 25-30°C).

  • Stop Reaction & Detection:

    • Add 4 µL of the detection mixture containing the Eu³⁺-labeled anti-phospho antibody and SA-XL665 in detection buffer (which typically contains EDTA to chelate Mg²⁺ and stop the kinase reaction).

    • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (XL665) and 620 nm (Europium cryptate).

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value for each compound.

HTRF_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis P1 Serially Dilute Inhibitors (Quinazoline & Pyrido-pyrimidine) R2 Add Inhibitor Dilutions P1->R2 R1 Add Kinase to Plate R1->R2 R3 Pre-incubate (15 min) R2->R3 R4 Add Substrate/ATP Mix R3->R4 R5 Incubate (60 min) R4->R5 D1 Add Stop/Detection Reagents (Eu-Ab + SA-XL665) R5->D1 D2 Incubate (60 min) D1->D2 A1 Read Plate (HTRF Reader) D2->A1 A2 Calculate Emission Ratio A1->A2 A3 Plot Dose-Response Curve A2->A3 A4 Determine IC50 A3->A4

Caption: Experimental workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Conclusion: Selecting the Right Tool for the Job

The choice between a quinazoline and a 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold is not a matter of one being universally superior. Rather, it is a strategic decision based on the specific drug discovery objective.

  • The Quinazoline scaffold remains a go-to choice for established targets like wild-type RTKs, backed by a wealth of historical data and clinical precedent. It is a reliable platform for generating potent, well-characterized inhibitors.

  • The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold offers greater versatility and a powerful tool for modern challenges. Its unique binding mode makes it particularly adept at overcoming clinical resistance and its adaptability allows for the successful targeting of a wider array of kinases beyond the traditional RTK space.

Ultimately, a comprehensive understanding of the target kinase's structure, coupled with robust screening methodologies as detailed above, will guide the rational selection and optimization of the ideal scaffold to drive the next generation of kinase-targeted therapies.

References

  • Frontiers. (2022, November 16). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]

  • Infortech. (2026, January 14). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Infortech Open. [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • ResearchGate. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate. [Link]

  • Hilaris Publisher. (2023, March 28). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

  • PMC. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. National Center for Biotechnology Information. [Link]

  • RACO. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2023, March 1). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. BJSTR. [Link]

  • Research Square. Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Research Square. [Link]

  • PMC. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. National Center for Biotechnology Information. [Link]

  • PubMed. (2018, December 15). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. National Center for Biotechnology Information. [Link]

  • PMC. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2022, July 12). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. [Link]

  • ACS Publications. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the Antitumor Efficacy of 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold has emerged as a promising framework in medicinal chemistry, yielding derivatives with potent antitumor activities across a range of cancer cell lines. This guide provides an in-depth, objective comparison of the performance of these derivatives against established standard-of-care drugs, supported by preclinical experimental data. We will delve into the mechanistic underpinnings of their action, present detailed experimental protocols for their evaluation, and offer a comparative analysis of their efficacy and safety profiles.

Introduction to 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one Derivatives as Antitumor Agents

The pyrido[2,3-d]pyrimidine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1][2] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[3][4] In the realm of oncology, these derivatives have shown promise by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

This guide will focus on a comparative analysis of specific, highly potent derivatives of the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold against established chemotherapeutic agents for lung, prostate, and breast cancers.

Comparative Efficacy Analysis: In Vitro Studies

The initial evaluation of any potential antitumor agent relies on robust in vitro assays to determine its cytotoxic effects on cancer cell lines. Here, we compare the 50% inhibitory concentration (IC50) values of promising 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one derivatives with those of standard-of-care drugs in relevant cancer cell lines.

Lung Cancer: Targeting the Epidermal Growth Factor Receptor (EGFR)

A significant subset of non-small cell lung cancers (NSCLCs) is driven by mutations in the Epidermal Growth Factor Receptor (EGFR).[5] Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), is an established therapy for these cancers.[1] Several pyrido[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors.

Table 1: Comparative In Vitro Efficacy in Lung Cancer Cell Lines

CompoundTargetCell LineIC50 (µM)Reference
Compound 8a (A pyrido[2,3-d]pyrimidin-4(3H)-one derivative)EGFRWT & EGFRT790MA-54916.2[6]
Erlotinib (Standard of Care)EGFRA-549~5.3 - 25[7][8]

Analysis: Compound 8a, a tetracyclic derivative of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, demonstrates potent cytotoxic activity against the A-549 lung cancer cell line, with an IC50 value that is comparable to, and in some reported ranges, better than the standard-of-care EGFR inhibitor, Erlotinib.[6][7][8] Notably, this derivative also shows significant inhibitory activity against the T790M mutant form of EGFR, a common mechanism of resistance to first and second-generation EGFR inhibitors.[6]

Prostate Cancer: Inducing Cell Cycle Arrest and Apoptosis

Prostate cancer treatment often involves targeting pathways that control cell division and survival. Docetaxel is a standard chemotherapeutic agent used for metastatic castration-resistant prostate cancer.[9][10] Certain pyrido[2,3-d]pyrimidine derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in prostate cancer cells.

Table 2: Comparative In Vitro Efficacy in Prostate Cancer Cell Lines

CompoundTarget/MechanismCell LineIC50 (µM)Reference
Compound 15f (A pyrido[2,3-d][5][11][12]triazolo[4,3-a]pyrimidine derivative)Induces G1 cell-cycle arrest and apoptosisPC-30.36[13]
Docetaxel (Standard of Care)Microtubule stabilizationPC-3Not directly compared in the same study[14][15]
Compound 6b (A pyrido[2,3-d]pyrimidine derivative)CDK4/6 inhibition, Apoptosis inductionPC-3Not specified, but highly active[16]

Analysis: Compound 15f, a triazolo-fused pyrido[2,3-d]pyrimidine, exhibits sub-micromolar inhibitory activity against the PC-3 prostate cancer cell line, indicating high potency.[13] Its mechanism involves arresting the cell cycle at the G1 phase and inducing apoptosis.[13] While a direct IC50 comparison with Docetaxel from the same study is unavailable, the potent activity of these derivatives highlights their potential as alternatives or adjuncts to taxane-based chemotherapy.

Breast Cancer: PIM-1 Kinase Inhibition

The PIM-1 kinase is a serine/threonine kinase that is often overexpressed in breast cancer and is associated with tumor progression and drug resistance. Doxorubicin is a widely used anthracycline antibiotic for breast cancer chemotherapy.[17]

Table 3: Comparative In Vitro Efficacy in Breast Cancer Cell Lines

CompoundTargetCell LineIC50 (µM)Reference
Compound 4 (A pyrido[2,3-d]pyrimidine derivative)PIM-1 KinaseMCF-70.57[18]
Doxorubicin (Standard of Care)Topoisomerase II inhibitorMCF-7~0.4 - 9.9[19][20]
Compound 1 (A 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine derivative)EGFRWT & EGFRT790MMCF-73.98[7]

Analysis: Compound 4 demonstrates remarkable cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than that of the standard drug, Doxorubicin, in some reported ranges.[18][19][20] This potent activity is attributed to its inhibition of PIM-1 kinase.[18] Another derivative, Compound 1, also shows potent activity against MCF-7 cells, outperforming Erlotinib in this cell line.[7]

Mechanistic Insights: Signaling Pathways and Modes of Action

Understanding the mechanism of action is crucial for rational drug design and predicting clinical efficacy. The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for the targeting of various oncogenic pathways.

EGFR Inhibition Pathway

Many pyrido[2,3-d]pyrimidine derivatives function as ATP-competitive inhibitors of EGFR, blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivative (e.g., Cmpd 8a) Pyrido_pyrimidine->EGFR PIM1_Pathway PIM1 PIM-1 Kinase BAD BAD PIM1->BAD P (inactivation) Bcl2 Bcl-2 BAD->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivative (e.g., Cmpd 4) Pyrido_pyrimidine->PIM1 MTT_Workflow Start Start: Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Add_Compound Add test compound (various concentrations) Incubate1->Add_Compound Incubate2 Incubate (e.g., 48h) Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze Analyze data (Calculate IC50) Measure_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. 2[21][22]. Compound Treatment: Prepare serial dilutions of the test compounds (pyrido[2,3-d]pyrimidine derivatives and comparator drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. 5[23]. Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. 6[21][23]. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization, wash with PBS, and count.

  • Fixation: Resuspend approximately 1 x 10^6 cells in cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C. 3[24]. Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, a DNA intercalating agent) and RNase A (to prevent staining of RNA). 4[12][24]. Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

[24]#### 6.3. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compounds to induce apoptosis. Lyse the cells using a supplied lysis buffer to release the cellular contents, including caspases. 2[4][25]. Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-AMC or DEVD-pNA) to the cell lysate. 3[4][26]. Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. 5[26][25]. Data Analysis: Quantify the caspase-3 activity by comparing the signal from the treated samples to that of untreated controls.

Conclusion and Future Directions

The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold represents a highly promising platform for the development of novel antitumor agents. The derivatives discussed in this guide demonstrate potent in vitro efficacy against a range of cancer cell lines, often comparable or superior to established standard-of-care drugs. Their diverse mechanisms of action, including the inhibition of key oncogenic kinases like EGFR and PIM-1, highlight their potential to address unmet needs in cancer therapy, including drug resistance.

Future research should focus on:

  • Comprehensive In Vivo Studies: Rigorous in vivo efficacy and toxicity studies in relevant animal models are essential to translate the promising in vitro data into clinically viable drug candidates.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Detailed PK/PD studies are needed to optimize dosing regimens and ensure adequate drug exposure at the tumor site.

  • Head-to-Head Comparative Studies: Direct comparative studies of the most promising pyrido[2,3-d]pyrimidine derivatives against standard-of-care drugs within the same experimental setup will provide the most definitive assessment of their relative efficacy. *[21][27] Biomarker Discovery: Identifying predictive biomarkers will be crucial for selecting patient populations most likely to benefit from these targeted therapies.

References

  • New EGFR Inhibitor Approved for Lung Cancer. (n.d.). American Association for Cancer Research (AACR). Retrieved from [Link]

  • Docetaxel (Taxotere) Side-Effects. (2023, July 17). News-Medical.Net. Retrieved from [Link]

  • Doxorubicin-induced cardiotoxicity and risk factors. (n.d.). PMC. Retrieved from [Link]

  • Docetaxel Injection: MedlinePlus Drug Information. (2024, October 20). MedlinePlus. Retrieved from [Link]

  • Chemotherapy. (n.d.). Prostate Cancer. Retrieved from [Link]

  • Doxorubicin Cardiotoxicity: Growing Importance. (n.d.). Journal of Clinical Oncology. Retrieved from [Link]

  • Hormone Therapy, Chemotherapy, and Immunotherapy for Prostate Cancer. (n.d.). Memorial Sloan Kettering Cancer Center. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Treatment options for EGFR and resistance to treatment. (n.d.). EGFR Positive UK. Retrieved from [Link]

  • Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model. (2017, April 15). Anticancer Research. Retrieved from [Link]

  • Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. (n.d.). PMC. Retrieved from [Link]

  • MTT Assay Protocol. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Docetaxel treatment of castrate resistant prostate cancer tumor models... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Erlotinib. (2018, June 28). LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • Toxicity profile of epidermal growth factor receptor tyrosine kinase inhibitors in patients with epidermal growth factor receptor gene mutation-positive lung cancer (Review). (2016, December 1). Spandidos Publications. Retrieved from [Link]

  • Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model. (n.d.). PMC. Retrieved from [Link]

  • Improved anti-breast cancer activity by doxorubicin-loaded super stealth liposomes. (n.d.). Biomaterials Science (RSC Publishing). Retrieved from [Link]

  • Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer. (2025, January 17). PMC. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Erlotinib. (2024, October 9). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Safety Profile and Tumor Response of EGFR-TKIs in Clinical Practice: A Real-World Study in Thailand. (2026, March 23). MDPI. Retrieved from [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Retrieved from [Link]

  • Synthesis and Antitumor Activity of Pyrido [2,3-d]pyrimidine and pyrido[2,3-d]tr[5][11][12]iazolo[4,3-a]pyrimidine Derivatives That Induce Apoptosis Through G1 Cell-Cycle Arrest. (2014, August 18). PubMed. Retrieved from [Link]

  • Full article: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d]tr[5][11][12]iazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. (n.d.). ResearchGate. Retrieved from [Link]

  • A Novel Docetaxel-Biotin Chemical Conjugate for Prostate Cancer Treatment. (2022, January 31). MDPI. Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI. Retrieved from [Link]

  • Full article: The combination of antitumor drugs, exemestane and erlotinib, induced resistance mechanism in H358 and A549 non-small cell lung cancer (NSCLC) cell lines. (2013, November 5). Taylor & Francis. Retrieved from [Link]

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019, September 23). PubMed. Retrieved from [Link]

  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023, December 15). MDPI. Retrieved from [Link]

  • Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. (2021, March 15). Anticancer Research. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Doxorubicin Gradients in Human Breast Cancer. (1999, July 1). AACR Journals. Retrieved from [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020, June 5). Retrieved from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. (2022, October 13). Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking for 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Virtual Promise to Experimental Reality

In the landscape of modern drug discovery, computer-aided drug design (CADD) has become an indispensable tool for the rapid and cost-effective identification of potential therapeutic agents.[1] At the forefront of these in silico techniques is molecular docking, a method that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through a scoring function.[2] This computational "first look" allows researchers to screen vast virtual libraries and prioritize compounds for synthesis and biological evaluation, significantly accelerating the discovery pipeline.[3]

However, the predictions of molecular docking, while powerful, are fundamentally theoretical.[4] Factors such as protein flexibility, solvent effects, and the inherent limitations of scoring functions can lead to discrepancies between predicted binding energies and actual biological activity.[5] Therefore, rigorous experimental validation is not merely a subsequent step but a critical, integrated component of the drug discovery process, essential for confirming computational hypotheses and making informed decisions.

This guide provides a comprehensive framework for the experimental validation of molecular docking scores, focusing on a privileged scaffold in kinase inhibition: 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one . Derivatives of the pyrido[2,3-d]pyrimidine core have shown significant promise as inhibitors of various protein kinases, enzymes that are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[6][7][8][9] We will delve into the causality behind experimental choices, provide detailed protocols for both computational and wet-lab procedures, and offer insights into correlating the data to build robust structure-activity relationships (SAR).

The Overall Workflow: An Integrated Approach

The journey from a computational hit to a validated lead compound is a multi-step process that requires a seamless integration of in silico and in vitro methodologies. The following workflow illustrates the logical progression from initial prediction to comprehensive experimental confirmation.

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_analysis Data Analysis & Correlation Docking Molecular Docking (Virtual Screening) Scoring Hit Prioritization (Based on Docking Score) Docking->Scoring Predicted ΔG Synthesis Chemical Synthesis of Pyrido[2,3-d]pyrimidines Scoring->Synthesis Select Top Candidates Biochem Biochemical Assay (e.g., In Vitro Kinase Assay) Synthesis->Biochem Test Biological Function Biophys Biophysical Assay (e.g., SPR, ITC) Synthesis->Biophys Measure Direct Binding Correlation Correlate Docking Score with IC50 / Kd Biochem->Correlation IC50 Value Biophys->Correlation Kd Value SAR Structure-Activity Relationship (SAR) Correlation->SAR Informed Decisions

Caption: Workflow from computational prediction to experimental validation.

Part 1: The Computational Foundation - Molecular Docking Protocol

The goal of molecular docking is to generate a plausible 3D model of the ligand-protein complex and to estimate the binding free energy (ΔG), often represented as a "docking score".[1] A more negative score typically suggests a stronger predicted binding affinity.

Causality Behind the Protocol: A successful docking experiment relies on meticulous preparation of both the protein and the ligand. The protein structure must be cleaned of artifacts from crystallography (e.g., water molecules, co-solvents) and properly protonated to reflect a physiological state. Ligands must be converted to 3D structures with correct stereochemistry and ionization states. The docking grid must encompass the entire binding site to allow the algorithm to explore all possible binding poses effectively.

Step-by-Step Molecular Docking Workflow
  • Protein Preparation:

    • Obtain Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this scaffold, a relevant target could be EGFR (PDB ID: 2J6M) or a CDK (PDB ID: 5L2S).

    • Pre-processing: Load the structure into molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Tools).

    • Clean-up: Remove all non-essential water molecules, co-factors, and existing ligands from the binding site.

    • Protonation: Add hydrogen atoms and assign appropriate protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4).

    • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

  • Ligand Preparation:

    • Scaffold Drawing: Draw the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one core and its derivatives using a 2D chemical sketcher.

    • 3D Conversion: Convert the 2D structures into 3D models.

    • Ionization/Tautomerization: Generate possible ionization states and tautomers at the target pH.

    • Energy Minimization: Minimize the energy of each ligand conformation.

  • Receptor Grid Generation:

    • Define the active site of the kinase, typically the ATP-binding pocket.

    • Generate a docking grid box that encompasses this entire active site, providing enough space for the ligands to be freely rotated and translated.

  • Docking and Scoring:

    • Execution: Run the docking algorithm (e.g., Glide, GOLD, AutoDock Vina) using the prepared protein and ligands.[1][2] The program will systematically search for optimal binding poses.

    • Scoring: The software calculates a docking score for each pose, estimating the binding affinity.

    • Analysis: Visually inspect the top-scoring poses. A plausible pose should exhibit key interactions known for kinase inhibitors, such as hydrogen bonds to the "hinge" region of the kinase.[10]

Part 2: The Experimental Verdict - Validation Assays

Computational predictions must be anchored in experimental data. We will explore three crucial experimental stages: synthesis, functional inhibition assays, and direct binding assays.

Chemical Synthesis of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one Derivatives

The first step is to synthesize the compounds prioritized from the docking study. The literature provides several routes to the pyrido[2,3-d]pyrimidine core, often starting from substituted pyridine precursors.[9][11][12]

Experimental Protocol: General Synthesis Scheme

This is a generalized protocol based on common synthetic routes. Specific reaction conditions may need optimization.

  • Starting Material: Begin with a suitable 2-amino-3-cyanopyridine derivative.

  • Cyclization: React the pyridine derivative with a reagent like formic acid or urea under heat to form the pyrimidinone ring, yielding the core 4-amino-pyrido[2,3-d]pyrimidin-5-one structure.[12]

  • Functionalization (if required): Introduce various substituents (R-groups) at desired positions on the scaffold. This is crucial for building a structure-activity relationship (SAR). For example, different aryl or alkyl groups can be introduced via cross-coupling reactions or nucleophilic substitution.[11]

  • Purification: Purify the final compounds using techniques like column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of each synthesized compound using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Functional Validation: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a direct measure of the compound's functional effect on the target kinase.

Causality Behind the Protocol: This assay directly measures the compound's ability to inhibit the primary function of a kinase: phosphorylating a substrate. By using a range of inhibitor concentrations, we can generate a dose-response curve to accurately determine the IC₅₀. The choice of ATP concentration is critical; performing the assay at the ATP Kₘ value provides a standardized measure of potency.[13]

Experimental Protocol: Fluorescence-Based Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing HEPES, MgCl₂, Brij-35, and DTT.[14]

    • Enzyme: Dilute the recombinant target kinase to the desired concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP (typically at its Kₘ concentration for the specific kinase).

    • Inhibitor Dilutions: Create a serial dilution of the synthesized compounds (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each inhibitor dilution to the assay wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

    • Add 5 µL of the diluted kinase solution to all wells except the background controls.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.[14][15]

    • Incubate the plate at 30°C for 60-120 minutes.

  • Detection:

    • Stop the reaction by adding a detection solution (e.g., one containing EDTA and antibodies that recognize the phosphorylated substrate).

    • Read the plate on a fluorescence plate reader. The signal is proportional to the amount of substrate phosphorylated.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data to the positive control (100% activity) and plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Biophysical Validation: Direct Binding Assays (Kₑ Determination)

While IC₅₀ measures functional inhibition, biophysical assays measure the direct binding affinity (Equilibrium Dissociation Constant, Kₑ) between the compound and the protein. A lower Kₑ value indicates a tighter binding interaction. These methods are crucial because a compound might bind tightly but not be an effective inhibitor, or vice-versa.[16][17]

G cluster_concepts Key Validation Metrics cluster_methods Measurement Techniques Docking Docking Score (Predicted ΔG) Kd Binding Affinity (Kd) Thermodynamic Docking->Kd Predicts IC50 Functional Potency (IC50) Biological Kd->IC50 Influences InSilico In Silico (Computational) Biophysical Biophysical (ITC, SPR) Biochemical Biochemical (Enzyme Assay)

Caption: Relationship between computational and experimental metrics.

A. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides both kinetic (kₐ, kₑ) and affinity (Kₑ) data.[18][19][20][21]

Experimental Protocol: SPR

  • Chip Preparation: Immobilize the target kinase onto the surface of a sensor chip (e.g., via amine coupling).[19]

  • Analyte Injection: Flow a series of concentrations of the synthesized compound (analyte) over the chip surface.

  • Detection: The instrument records the change in response units (RU) over time as the compound associates with and dissociates from the immobilized kinase.

  • Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

B. Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding thermodynamics.[22] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ = 1/Kₑ), enthalpy (ΔH), and stoichiometry (n).[16][23][24][25]

Experimental Protocol: ITC

  • Sample Preparation: Place a solution of the target kinase in the sample cell and the synthesized compound in the titration syringe. The ligand concentration should be 10-20 times that of the protein.[22]

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution.

  • Heat Measurement: The instrument measures the minute temperature changes after each injection, which correspond to the heat of binding.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (Kₑ, ΔH, n).

Part 3: Bridging the Gap - Data Correlation and Analysis

The ultimate goal is to see if the computational predictions align with the experimental results. This involves comparing the docking scores with the measured IC₅₀ and/or Kₑ values.

Hypothetical Case Study Data:

Let's consider a series of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one derivatives with different R-groups targeting a hypothetical kinase.

Compound IDR-GroupDocking Score (kcal/mol)In Vitro IC₅₀ (µM)Binding Kₑ (µM) [SPR]
Scaffold-01 -H-8.515.212.5
Scaffold-02 -4-fluorophenyl-10.21.10.95
Scaffold-03 -3,4-dimethoxyphenyl-11.50.250.18
Scaffold-04 -tert-butyl-9.18.9> 20 (No Binding)
Scaffold-05 -N-methylpiperazine-11.10.400.35

Analysis and Interpretation:

  • General Trend: In this hypothetical dataset, there is a reasonable qualitative correlation. Compounds with more negative (better) docking scores (Scaffold-03, -05) generally have lower (more potent) IC₅₀ and Kₑ values.[26][27]

  • The Outlier (Scaffold-04): This compound has a decent docking score but poor experimental activity. This is a common and important finding. Why?

    • Desolvation Penalty: The bulky, hydrophobic tert-butyl group might have a high energy penalty for desolvation that is not accurately captured by the docking scoring function.

    • Induced Fit: The protein might need to adopt a specific conformation to bind this ligand, an "induced fit" effect not modeled in a rigid receptor docking protocol.

    • Scoring Function Inaccuracy: The scoring function may have overestimated the favorable van der Waals interactions while underestimating unfavorable terms.[4]

  • IC₅₀ vs. Kₑ: The IC₅₀ and Kₑ values are generally in good agreement, suggesting that the compounds' binding affinity directly translates to functional inhibition for this target. Discrepancies can arise if a compound binds tightly but does not effectively block the enzyme's catalytic activity.

Important Caveat: A perfect linear correlation between docking scores and experimental values is rare and should not be the sole expectation.[5] The primary utility of docking is to enrich the hit rate, meaning it helps select a subset of compounds that are more likely to be active than a random selection.[10]

Conclusion: A Synergistic Approach to Drug Discovery

The experimental validation of molecular docking scores is a cornerstone of modern, efficient drug discovery. For promising scaffolds like 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one, in silico methods provide invaluable guidance, but they cannot replace the definitive evidence provided by experimental biology and chemistry. A multi-pronged validation strategy, combining chemical synthesis, functional assays (IC₅₀), and biophysical binding assays (Kₑ), provides a holistic view of a compound's behavior. By understanding the strengths and limitations of each technique and critically analyzing the points of convergence and divergence between computational and experimental data, researchers can build robust structure-activity relationships, accelerate the optimization of lead compounds, and ultimately increase the probability of success in the complex journey of drug development.

References

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Velazquez-Campoy, A., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. European Biophysics Journal. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Telling, A., et al. (2009). Isothermal titration calorimetry in drug discovery. Biochemical Society Transactions. [Link]

  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development. [Link]

  • Mocci, G., et al. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. [Link]

  • Bolo, A.M., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

  • Kawasaki, M., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • Gestwicki, J.E., et al. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Journal of Receptors and Signal Transduction. [Link]

  • Wang, R., et al. (2021). Feasibility of Using Molecular Docking-Based Virtual Screening for Searching Dual Target Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Brehmer, D., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Zhang, Y., et al. (2024). A review of biophysical strategies to investigate protein-ligand binding: What have we employed?. Journal of Pharmaceutical Analysis. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Wang, Y., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • D'Andrea, L.D., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • El-Kashef, H., et al. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules. [Link]

  • ResearchGate. A correlation graph for docking predicted activity and IC50 values. [Link]

  • Al-Obaidi, Z., et al. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]

  • Wang, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • Liu, X., et al. (2025). Integrating machine learning, docking analysis, molecular dynamics, and experimental validation for accelerated discovery of novel FLT3 inhibitors against AML. Arabian Journal of Chemistry. [Link]

  • Wang, C., et al. (2024). Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. International Journal of Molecular Sciences. [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?. [Link]

  • Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry. [Link]

  • Zadorozhnii, O., et al. (2017). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of Pharmacy and Pharmacology. [Link]

  • Leal, B., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link]

  • El-Kashef, H., et al. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. ResearchGate. [Link]

  • Nicoya Lifesciences Inc. (2019). Importance of Binding Kinetics in Drug Discovery. [Link]

  • ResearchGate. Kinase inhibition assay. Determination of IC50 in dose–response curves.... [Link]

  • Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Megantara, S., et al. (2025). Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions. Drug Design, Development and Therapy. [Link]

  • ResearchGate. (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Peyrat, J.F., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]

  • Wotring, L.L., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2025). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. International Journal of Molecular Sciences. [Link]

  • El-Sayed, M.S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Al-Ostoot, F.H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Reproducibility of Microwave vs. Conventional Synthesis of 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold (Molecular Weight: 162.15 g/mol ) [[1]]() is a privileged pharmacophore in drug discovery. It is most notably recognized for its role as a potent inhibitor of the macrophage colony-stimulating factor-1 receptor (FMS kinase), making it a critical target in anti-inflammatory and oncology applications 2. Synthesizing this bicyclic core with high purity and reproducibility is a known bottleneck. This guide objectively compares conventional thermal heating with microwave-assisted organic synthesis (MAOS), providing empirical data, mechanistic insights, and validated protocols to optimize synthetic workflows.

Mechanistic Causality: The Physics of Heating

The fundamental difference between conventional and microwave synthesis lies in the heat transfer mechanism, which directly dictates reaction kinetics and byproduct formation.

  • Conventional Conductive Heating : Relies on external heat sources (e.g., oil baths). Heat transfers through the vessel walls via conduction and convection, creating significant thermal gradients. This prolonged exposure (often 8–24 hours) at high temperatures (80–120 °C) increases the thermodynamic likelihood of side reactions, such as the hydrolysis of the pyrimidine core or exocyclic amines 3.

  • Microwave Dielectric Heating : Utilizes electromagnetic irradiation (typically 2.45 GHz) to directly couple with the dipole moments of the solvent and reagents 4. This causes rapid molecular friction (dipolar polarization) and ionic conduction, resulting in instantaneous, volumetric heating. By bypassing the vessel wall, MAOS achieves target temperatures in seconds, accelerating the reaction rate so drastically that the desired cyclization outcompetes slower degradation pathways 5.

Mechanism cluster_MW Microwave (Dielectric) cluster_Conv Conventional (Conductive) MW_Energy Electromagnetic Irradiation (2.45 GHz) Dipole Dipolar Polarization & Ionic Conduction MW_Energy->Dipole Volumetric Instant Volumetric Heating Dipole->Volumetric Wall Vessel Wall Heat Transfer Convection Convection & Thermal Gradients Wall->Convection Localized Localized Heating (Slower Reaction) Convection->Localized

Mechanistic heating pathways: Dielectric vs. Conductive heat transfer.

Experimental Protocols: A Self-Validating System

To evaluate reproducibility, we compare the synthesis of the pyrido[2,3-d]pyrimidine core via a standardized multicomponent reaction (MCR) approach 5. The protocols below are designed to be self-validating, utilizing identical stoichiometry to isolate the heating method as the sole variable.

Protocol A: Conventional Thermal Synthesis
  • Preparation : In a 50 mL round-bottom flask, combine the 4-aminopyrimidine derivative (1.0 equiv) and the corresponding electrophile/cyclization partner (1.1 equiv).

  • Solvent & Catalyst : Add 15 mL of N,N-dimethylformamide (DMF) or aqueous ethanol, followed by a catalytic amount of base (e.g., piperidine or diammonium hydrogen phosphate) 5.

  • Reaction : Attach a reflux condenser and submerge the flask in a pre-heated oil bath at 100–120 °C. Stir vigorously for 8 to 12 hours.

  • Monitoring : Monitor the reaction via TLC (Ethyl Acetate:Hexane).

  • Workup : Upon completion, cool the mixture to room temperature. Pour into crushed ice to precipitate the crude product. Filter, wash with cold water, and recrystallize from ethanol to yield the target 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one.

Protocol B: Microwave-Assisted Synthesis (MAOS)
  • Preparation : In a 10 mL dedicated microwave-safe glass vial equipped with a magnetic stir bar, combine the identical reagents (1.0 equiv aminopyrimidine, 1.1 equiv electrophile).

  • Solvent & Catalyst : Add 3 mL of an environmentally benign solvent system (e.g., PEG-400 or aqueous media) and the identical catalyst [[5]]().

  • Reaction : Seal the vial with a crimp cap. Insert into a focused microwave reactor. Program the reactor to 120 °C with a maximum power output of 250 W. Hold the temperature for 5 to 10 minutes 5.

  • Workup : Allow the reactor to rapidly cool the vial via compressed air. The product typically precipitates directly out of the reduced-volume solvent. Filter and wash to obtain the highly pure product.

Workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave Synthesis Start Starting Materials (Aminopyrimidine + Electrophile) ConvHeat Conductive Heating (Oil Bath, 80-120°C) Start->ConvHeat MWHeat Dielectric Heating (MW Reactor, 120°C, 250W) Start->MWHeat ConvTime Time: 8-24 Hours High Thermal Gradient ConvHeat->ConvTime ConvYield Yield: 60-70% (Side Products Formed) ConvTime->ConvYield Product 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one ConvYield->Product MWTime Time: 5-15 Minutes Volumetric Heating MWHeat->MWTime MWYield Yield: 85-95% (High Purity) MWTime->MWYield MWYield->Product

Comparative workflow of conventional vs. microwave-assisted synthesis.

Quantitative Data & Performance Metrics

The empirical data overwhelmingly supports the superiority of microwave irradiation for the synthesis of pyrido[2,3-d]pyrimidines. MAOS not only drastically reduces reaction times but also significantly improves the impurity profile 3.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Heating Mechanism Conductive (Oil Bath)Dielectric (Volumetric)
Reaction Time 8 – 24 hours5 – 10 minutes
Temperature 80 – 120 °C (Gradient)120 °C (Isothermal)
Average Yield 60 – 70%85 – 95%
Hydrolysis Byproducts ~8%< 2%
Environmental Impact High (Large solvent volumes)Low (Green solvents, PASE method)

Note: Data aggregated from comparative studies on pyrido[2,3-d]pyrimidine derivatives, demonstrating yield improvements of 15–30% under microwave conditions while suppressing side products 3.

Conclusion

For the synthesis of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one, microwave-assisted synthesis is objectively superior to conventional thermal methods. By leveraging dielectric heating, researchers can eliminate thermal gradients, thereby suppressing hydrolysis and achieving near-quantitative yields in a fraction of the time. This reproducible, self-validating approach is highly recommended for drug development professionals scaling up pyrido-pyrimidine libraries.

References

  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Journal of Medicinal Chemistry - ACS Publications.2

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry - SCIRP.5

  • Buy 5-Chloropyrido[2,3-d]pyrimidin-4-amine (EVT-15632446). EvitaChem.3

  • Green Approach to the Synthesis of Polyfunctionalized Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines via Microwave-Assisted Multicomponent Reactions. ResearchGate.4

  • CID 2763439 | C7H6N4O - PubChem. National Institutes of Health (NIH).1

Sources

validation of HPLC analytical methods for 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one quantification

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Method Validation for 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one: A Comparative Guide to HPLC Quantification

Introduction: The Analytical Challenge of Pyrido-Pyrimidines

The compound 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one represents a highly privileged heterocyclic scaffold in modern drug discovery. It serves as a critical pharmacophore and synthetic intermediate for various oncology targets, including cyclin-dependent kinase 4/6 (CDK4/6) inhibitors and dihydrofolate reductase (DHFR) inhibitors[1][2].

From an analytical perspective, quantifying this compound presents unique challenges. With a molecular weight of 162.15 g/mol and a topological polar surface area (TPSA) of 79.8 Ų, the molecule is characterized by multiple basic nitrogen atoms and a lactam moiety[3]. These features lead to complex pH-dependent ionization and a high propensity for secondary interactions with silica-based chromatographic stationary phases.

To ensure the reliability of active pharmaceutical ingredient (API) release, impurity profiling, and pharmacokinetic (PK) studies, analytical methods must be rigorously validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[4][5]. This guide objectively compares different High-Performance Liquid Chromatography (HPLC) modalities for quantifying this scaffold and provides field-proven, self-validating experimental protocols.

Methodological Causality: The "Why" Behind Chromatographic Choices

As analytical scientists, we do not merely select columns and buffers at random; every parameter must be a calculated response to the analyte's physicochemical properties.

  • Stationary Phase Selection: Standard Reversed-Phase (RP) C18 columns are the workhorses for this compound. However, due to the basic nitrogens in the pyrido[2,3-d]pyrimidine ring, unreacted silanols on standard silica columns will cause severe peak tailing. Therefore, end-capped C18 columns or columns with embedded polar groups (e.g., amide-linked) are mandatory to shield silanol interactions.

  • Mobile Phase & pH Control: The mobile phase must suppress the ionization of the basic nitrogens to ensure a single, sharp elution band. An acidic aqueous buffer (pH 3.0–4.0), utilizing 0.1% Trifluoroacetic acid (TFA) or 15 mM potassium dihydrogen phosphate, forces the basic sites into a uniformly protonated state[6][7].

  • Organic Modifier: Acetonitrile (MeCN) is vastly superior to methanol for this scaffold. MeCN provides lower backpressure, a sharper elution profile for nitrogenous heterocycles, and lacks the protic nature of methanol, which can disrupt the hydration shell around the lactam carbonyl.

Selection Prop 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one (Basic N, TPSA ~79.8 Ų) RP Reversed-Phase HPLC (End-capped C18) Prop->RP Standard API Release HILIC HILIC (Silica/Amide) Prop->HILIC Polar Degradants MS LC-MS/MS (High Sensitivity PK) Prop->MS Trace Impurities Buffer Aqueous Buffer pH 3.0-4.0 (Suppress Ionization) RP->Buffer Org Organic Modifier (Acetonitrile > Methanol) RP->Org

Decision matrix for HPLC method selection based on pyrido-pyrimidine physicochemical properties.

Comparative Data: RP-HPLC vs. HILIC vs. LC-MS/MS

Selecting the right analytical technique depends entirely on the intended purpose of the method (e.g., bulk API assay vs. bioanalytical plasma quantification). Below is a comparative synthesis of validation parameters expected for 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one across three orthogonal techniques[8][9].

Validation Parameter (ICH Q2)RP-HPLC-UV (API Assay)HILIC-UV (Polar Impurities)LC-MS/MS (Bioanalytical/PK)
Primary Application Bulk API release, StabilityDegradation product profilingPharmacokinetics, Trace impurities
Linearity Range 10 – 150 µg/mL5 – 100 µg/mL10 – 5000 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995> 0.998
Limit of Detection (LOD) ~0.5 µg/mL~1.0 µg/mL~2.0 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~3.0 µg/mL~10.0 ng/mL
Accuracy (% Recovery) 98.5% – 101.5%95.0% – 105.0%85.0% – 115.0%
Precision (% RSD) < 1.0%< 2.0%< 15.0%

Verdict: For routine pharmaceutical quality control and assay validation of the pyrido-pyrimidine core, RP-HPLC-UV offers the best balance of robustness, precision, and cost-effectiveness. LC-MS/MS should be reserved for in vivo pharmacokinetic studies where nanogram-level sensitivity is required[8].

Step-by-Step Experimental Protocols

The following protocols establish a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method continuously proves its own reliability before any sample data is accepted.

Protocol A: RP-HPLC Method Optimization & System Suitability

Objective: Establish a baseline separation with optimal peak symmetry.

  • Mobile Phase Preparation:

    • Channel A: 0.1% TFA in HPLC-grade Water (pH ~3.2).

    • Channel B: 100% HPLC-grade Acetonitrile.

    • Note: Filter both phases through a 0.22 µm PTFE membrane and degas via sonication to prevent baseline drift.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2) or equivalent end-capped column (250 × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C ± 1°C (Thermostatting is critical to maintain consistent viscosity and retention time).

    • Detection: UV at 254 nm (optimal for the conjugated pyrimidine system).

    • Gradient: 0-5 min (10% B), 5-15 min (10% to 60% B), 15-20 min (60% B), 20-25 min (re-equilibration at 10% B).

  • System Suitability Criteria (Self-Validation Check): Inject a 50 µg/mL standard solution six times. The system is only suitable if:

    • Tailing Factor ( Tf​ ) ≤1.5 .

    • Theoretical Plates ( N ) ≥3000 .

    • Retention Time %RSD ≤1.0% .

Protocol B: ICH Q2(R2) Validation Execution Workflow

Once SST passes, execute the formal validation[4][7].

  • Specificity (Forced Degradation):

    • Subject the API to 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), 3% H2​O2​ (Oxidative), and UV light (Photolytic) for 24 hours.

    • Causality: This proves the method is "stability-indicating." The UV detector must show baseline resolution ( Rs​>2.0 ) between the intact 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one peak and any degradation products.

  • Linearity and Range:

    • Prepare five concentration levels spanning 50% to 150% of the target assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

    • Plot Peak Area vs. Concentration. Acceptance criteria: R2≥0.999 .

  • Accuracy (Spike Recovery):

    • Spike known amounts of the API reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels.

    • Analyze in triplicate. Calculate % Recovery = (Amount Found / Amount Added) × 100. Must fall between 98.0% and 102.0%.

  • Robustness:

    • Deliberately introduce small variations: Flow rate (0.9 and 1.1 mL/min), Column Temp (25°C and 35°C), and Mobile Phase pH (±0.2 units).

    • Causality: If the %RSD remains < 2.0% under these variations, the method is deemed robust enough for inter-laboratory transfer.

Validation Start Method Development (Pyrido-pyrimidine Scaffold) Specificity Specificity & Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (% Recovery 98-102%) Precision->Accuracy Robustness Robustness (Flow rate, Temp, pH) Accuracy->Robustness Valid Validated Method Fit for Intended Purpose Robustness->Valid

ICH Q2(R2) Analytical Method Validation Lifecycle for Pyrido-pyrimidines.

Conclusion

Validating an HPLC method for 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one requires a deep understanding of its heterocyclic chemistry. By carefully selecting an end-capped stationary phase and controlling the mobile phase pH to suppress nitrogen ionization, analysts can eliminate peak tailing and achieve high-fidelity quantification. Adhering to the structured ICH Q2(R2) lifecycle ensures that the resulting data is universally defensible, whether submitted for regulatory API release or utilized in advanced oncology drug development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. qbdgroup.com.
  • CID 2763439 | C7H6N4O - PubChem. nih.gov.
  • Targeting Species Specific Amino Acid Residues: Design, Synthesis and Biological Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors and Potential Anti-Opportunistic Infection Agents - PMC. nih.gov.
  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • High-Purity Pyrido[2,3-d]Pyrimidine Intermediate for Advanced Oncology Research.
  • Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PubMed. nih.gov.
  • Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formul
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv

Sources

Bridging the Gap: An In-Depth Guide to In Vivo vs. In Vitro Activity Correlation for 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its derivatives have demonstrated significant therapeutic potential in oncology and inflammatory diseases.[1][2][3] A critical aspect of the preclinical development of these compounds is understanding the correlation between their activity in controlled in vitro environments and their efficacy within a complex in vivo system. This guide provides a comprehensive comparison of the in vivo and in vitro activities of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one derivatives, offering insights into experimental design, data interpretation, and the nuances of establishing a robust in vivo-in vitro correlation (IVIVC).

The 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one Scaffold: A Versatile Kinase Inhibitor Core

The pyrido[2,3-d]pyrimidine core is a heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its diverse pharmacological activities.[1] This structure serves as a bioisostere for purines, enabling it to interact with the ATP-binding sites of various protein kinases. These enzymes play crucial roles in cell signaling pathways that are often dysregulated in diseases like cancer.[1][4] Modifications at various positions of the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one ring system have led to the development of potent and selective inhibitors of a range of kinases, including but not limited to, epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and cyclin-dependent kinases (CDKs).[5][6][7]

In Vitro Activity: Deciphering Potency and Selectivity at the Molecular Level

In vitro assays are the foundational step in characterizing the activity of novel compounds. They provide a controlled environment to assess a compound's direct effect on its molecular target and its broader impact on cellular processes.

Common In Vitro Assays for 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one Derivatives:
  • Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. This is often expressed as the half-maximal inhibitory concentration (IC50).

  • Cell-Based Cytotoxicity Assays: These experiments evaluate the ability of a compound to kill cancer cells or inhibit their proliferation. Common cancer cell lines used for testing pyrido[2,3-d]pyrimidine derivatives include HepG-2 (hepatic cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).[5][8] The potency is typically reported as the half-maximal effective concentration (EC50) or IC50.[9]

  • Cell Cycle Analysis: This technique determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2, M). Arresting the cell cycle at a specific phase is a common mechanism of action for anticancer drugs.[8]

  • Apoptosis Assays: These assays detect whether a compound induces programmed cell death (apoptosis) in cancer cells, a desirable characteristic for an anticancer agent.[10]

Representative In Vitro Data for Pyrido[2,3-d]pyrimidine Derivatives:
Compound IDTarget Kinase(s)Cancer Cell LineIn Vitro Potency (IC50/EC50)Reference
Compound 5a PDGFRβ, EGFR, CDK4/cyclin D1HepG-20.3 µM[5]
PC-36.6 µM[5]
HCT-1167 µM[5]
Compound 1b Not specifiedHTB-81 (prostate cancer)0.06-0.08 µM[9]
B16 (mouse melanoma)0.06-0.08 µM[9]
Compound 2b Not specifiedHTB-81 (prostate cancer)0.73 µM[9]
Compound 4b PDGFr, FGFr, EGFr, c-srcNot specified (kinase assay)1.11, 0.13, 0.45, 0.22 µM[6][7]
Compound 6c PDGF-stimulated VSM cellsVascular Smooth Muscle Cells0.3 µM[6][7]
Compound 4e FGFrNot specified (kinase assay)0.060 µM[6][7]

Note: This table presents a selection of data from the literature and is not exhaustive. The specific substitutions on the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one core significantly influence potency and selectivity.

In Vivo Activity: Assessing Efficacy and Safety in a Living System

While in vitro studies are essential for initial screening and mechanistic understanding, in vivo studies in animal models are crucial for evaluating a compound's therapeutic potential in a more complex biological system. These studies provide insights into pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall safety.

Common In Vivo Models for Evaluating Pyrido[2,3-d]pyrimidine Derivatives:
  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.[1]

  • Inflammation Models: In models of inflammatory diseases like rheumatoid arthritis, the ability of a compound to reduce inflammation and joint damage is assessed. For example, the lipopolysaccharide (LPS)-induced TNF-α production model in mice is used to evaluate anti-inflammatory effects.[2] Another model is the streptococcal cell wall-induced arthritis in rats.[3]

  • Neuropathic Pain Models: The analgesic effects of these compounds can be tested in models such as spinal nerve ligation in mice.[1]

Representative In Vivo Data for Pyrido[2,3-d]pyrimidine Derivatives:
Compound IDAnimal ModelDisease ModelDosing RegimenObserved EffectReference
Compound 24 MiceLPS-induced TNF-αNot specified>80% inhibition of TNF-α[2]
Compound 37 RatsStreptococcal cell wall-induced arthritis1, 3, and 10 mg/kgHighly effective at reversing joint swelling[3]
Compound 37 RatsAdjuvant-induced arthritis0.33 and 1 mg/kgPrevention of osteoclastogenesis and bone erosion[3]

The In Vivo-In Vitro Correlation (IVIVC): Bridging the Predictive Gap

Establishing a strong IVIVC is a primary goal in drug development as it allows for the use of in vitro data to predict in vivo performance, thereby streamlining the development process and reducing the reliance on animal testing.[11][12][13] However, for kinase inhibitors like the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one derivatives, this correlation can be complex and is influenced by a multitude of factors.

Factors Influencing the IVIVC for 4-Amino-3H-pyrido[2,3-d]pyrimidin-5-one Derivatives:
  • Pharmacokinetics (ADME): A compound with excellent in vitro potency may fail in vivo due to poor absorption, rapid metabolism, or inefficient distribution to the target tissue.

  • Off-Target Effects: In the complex in vivo environment, a compound may interact with unintended targets, leading to unforeseen toxicities or a blunted therapeutic effect.

  • Tumor Microenvironment: In cancer models, the tumor microenvironment, including factors like hypoxia and the presence of other cell types, can influence drug efficacy in ways not captured by simple in vitro cell culture.

  • Drug Formulation: The way a drug is formulated for in vivo administration can significantly impact its bioavailability and, consequently, its efficacy.[11]

A successful IVIVC is not always a direct one-to-one relationship. Often, a "Level A" correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most sought after.[14] However, for complex biological activities like anticancer efficacy, a more nuanced understanding of the relationship is often required.

Experimental Protocols

To ensure reproducibility and reliability of data, standardized and well-documented protocols are essential.

In Vitro Kinase Inhibition Assay (Generic Protocol)
  • Reagents and Materials: Purified recombinant kinase, appropriate peptide substrate, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well or 384-well plate, add the kinase, peptide substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model Protocol
  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups.

  • Drug Administration: Administer the 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one derivative (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.[1]

  • Efficacy Evaluation: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[1]

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the treatment effect.

Visualizing the Workflow and Key Relationships

Experimental Workflow for IVIVC Assessment

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis & Characterization kinase_assay Kinase Inhibition Assay (IC50) invitro_start->kinase_assay cell_assay Cell-Based Assays (Cytotoxicity, Apoptosis, etc.) invitro_start->cell_assay invitro_data In Vitro Activity Profile kinase_assay->invitro_data cell_assay->invitro_data ivivc IVIVC Analysis invitro_data->ivivc Predictive Input formulation Formulation Development animal_model Animal Model Selection (e.g., Xenograft) formulation->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd efficacy Efficacy Studies (e.g., Tumor Growth Inhibition) pk_pd->efficacy invivo_data In Vivo Efficacy & Safety Data efficacy->invivo_data invivo_data->ivivc Observed Outcome lead_optimization lead_optimization ivivc->lead_optimization Refined SAR & Candidate Selection

Caption: Workflow for assessing the in vivo-in vitro correlation.

Key Factors Influencing the In Vivo-In Vitro Correlation

IVIVC_Factors cluster_physicochemical Physicochemical Properties cluster_biological Biological Factors cluster_formulation Formulation & Dosing center_node In Vivo-In Vitro Correlation solubility Solubility center_node->solubility permeability Permeability center_node->permeability stability Metabolic Stability center_node->stability pk Pharmacokinetics (ADME) center_node->pk pd Pharmacodynamics center_node->pd off_target Off-Target Effects center_node->off_target tme Tumor Microenvironment center_node->tme formulation Drug Formulation center_node->formulation dosing Dosing Regimen center_node->dosing

Caption: Factors influencing the in vivo-in vitro correlation.

Conclusion and Future Directions

The 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic promise. A thorough understanding of the correlation between in vitro and in vivo activity is paramount for the successful translation of these compounds from the laboratory to the clinic. While in vitro assays provide essential information on potency and mechanism, they are only one piece of the puzzle. A comprehensive in vivo evaluation that considers pharmacokinetics, safety, and efficacy in relevant disease models is indispensable.

Future research in this area should focus on developing more predictive in vitro models, such as 3D cell cultures and organ-on-a-chip systems, that can better recapitulate the complexity of the in vivo environment. Additionally, a greater emphasis on understanding the structure-activity-relationship (SAR) not only for in vitro potency but also for desirable in vivo properties will be crucial for the development of the next generation of therapeutics based on this versatile scaffold.

References

  • Huang, H., Hutta, D. A., Hu, H., DesJarlais, R. L., Schubert, C., Petrounia, I. P., Chaikin, M. A., Manthey, C. L., & Player, M. R. (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2355–2361. [Link]

  • (2009). Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Journal of Medicinal Chemistry, 52(4), 1081–1099.
  • (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 698-711. [Link]

  • (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 16(10), 1472. [Link]

  • (2021). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. Toxicological Sciences, 184(2), 179-191. [Link]

  • (2012). In vitro–In Vivo Correlations: Tricks and Traps. Journal of Pharmaceutical Sciences, 101(8), 2695-2704. [Link]

  • (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(14), 2293–2303. [Link]

  • (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(20), 3805-3812. [Link]

  • (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(14), 2293-2303.
  • (2012). In vitro-In Vivo Correlations: Tricks and Traps. Journal of Pharmaceutical Sciences, 101(8), 2695-2704.
  • (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12628-12644. [Link]

  • (2018). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. An Acad Bras Cienc, 90(2), 1541-1552. [Link]

  • (2016). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. Journal of Pharmaceutical Sciences, 105(8), 2241-2250. [Link]

  • (2024). Evaluation and structure-activity relationship analysis of a new series of 4-imino-5 H -pyrazolo[3,4- d ]pyrimidin-5-amines as potential antibacterial agents. Journal of Molecular Structure, 1301, 137330. [Link]

  • (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • (2018). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. An Acad Bras Cienc, 90(2), 1541-1552.
  • (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. J. Bioequiv. Availab, 4(1), 001-003. [Link]

  • (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 459-464. [Link]

  • (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1856. [Link]

  • (2006). In vitro - In vivo Correlation: From Theory to Applications. J Pharm Pharm Sci, 9(2), 169-181.
  • (2022). In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Med. Chem., 13(9), 1121-1130. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to the Safe Handling and Disposal of a Novel Pyrido[2,3-d]pyrimidine Compound.

In the fast-paced world of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one, a heterocyclic compound of interest in medicinal chemistry. The procedures outlined herein are synthesized from established best practices for similar chemical structures and are grounded in a comprehensive understanding of chemical safety and environmental regulations.

Understanding the Hazard Profile: A Precautionary Approach

While a specific Safety Data Sheet (SDS) for 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is not yet widely available, a thorough analysis of structurally analogous aminopyrimidine and pyridopyrimidine derivatives allows for a robust presumptive hazard assessment. The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Given these potential hazards, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one in any capacity, from initial synthesis to final disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact and potential irritation or absorption.
Body Protection A properly fastened laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a fume hoodMinimizes the risk of inhaling airborne particles of the compound.

This multi-layered approach to personal protection is a non-negotiable standard for mitigating the risks associated with this and similar chemical compounds.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is a critical final step in the experimental lifecycle. The following workflow is designed to ensure safety and regulatory compliance.

DisposalWorkflow cluster_prep Preparation for Disposal cluster_disposal Disposal Pathway cluster_final Final Disposition Prep Segregate Waste Label Label Waste Container Prep->Label Properly categorize Store Store in Designated Area Label->Store Securely seal and transfer Contact Contact EHS / Waste Vendor Store->Contact Pickup Schedule Waste Pickup Contact->Pickup Arrange collection Manifest Complete Waste Manifest Pickup->Manifest Document transfer Transport Licensed Transport Manifest->Transport Incineration High-Temperature Incineration Transport->Incineration To approved facility

Figure 1. A logical workflow diagram illustrating the key stages of proper chemical waste disposal, from initial segregation to final incineration.

Step 1: Waste Segregation and Collection

All waste materials contaminated with 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one must be segregated at the point of generation. This includes:

  • Solid Waste: Unused or expired compound, contaminated filter paper, weigh boats, and disposable labware.

  • Liquid Waste: Solutions containing the compound, and solvent rinses of contaminated glassware.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other PPE that has come into contact with the compound.

Collect each waste stream in a dedicated, chemically compatible, and clearly labeled waste container.

Step 2: Labeling and Storage

Proper labeling is a cornerstone of safe waste management. Your waste container label should include, at a minimum:

  • The words "Hazardous Waste"

  • The full chemical name: "4-amino-3H-pyrido[2,3-d]pyrimidin-5-one"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • Your name and laboratory information

Store the sealed waste container in a designated satellite accumulation area within your laboratory, away from incompatible materials.

Step 3: Coordination with Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. Contact them to:

  • Confirm the appropriate waste stream and any specific institutional requirements.

  • Schedule a pickup for your hazardous waste.

Be prepared to provide them with as much information as possible about the compound, including its known or suspected hazards.

Step 4: Final Disposal by a Licensed Vendor

In accordance with guidance for similar chemical compounds, the recommended method of disposal is through an approved and licensed hazardous waste disposal facility.[1][2] The most common and environmentally sound method for the destruction of solid organic chemical waste is high-temperature incineration . This process ensures the complete destruction of the compound, preventing its release into the environment.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key.

Spill Response

In the event of a small spill of solid 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don Appropriate PPE: This includes respiratory protection if there is a risk of airborne dust.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent further spread.

  • Clean Up: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and EHS department of the spill.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Regulatory Framework: A Commitment to Compliance

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While a specific waste code for 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one has not been assigned, it is the responsibility of the waste generator (your institution) to characterize the waste and manage it accordingly. Given its potential hazards, it is prudent to manage this compound as a hazardous waste.

By adhering to the procedures outlined in this guide and working closely with your EHS department, you can ensure that your research is conducted in a manner that is safe, responsible, and compliant with all applicable regulations.

References

  • 4-AMINOPYRIDO[2,3-D]PYRIMIDIN-5(8H)-ONE - NextSDS. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET: 4-Amino-2,6-dihydroxypyrimidine. (2025, December 18). Retrieved from [Link]

  • Ma, C., Zhang, H., Liu, Z., Meng, X., Chen, S., Zhang, J., Li, Y., & Huang, X. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). Green Chemistry Letters and Reviews.
  • Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-4-carboxamide - NextSDS. (n.d.). Retrieved from [Link]

  • Wang, X., Chen, J., & Wu, X. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(19), 3584–3590.
  • SAFETY DATA SHEET: 4-Aminoantipyrine. (2024, June 17). Retrieved from [Link]

  • Malviya, M., Singh, M., Kumar, N., & Kumar, P. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.

Sources

Personal protective equipment for handling 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic scaffolds into drug discovery and high-throughput screening pipelines, I approach laboratory safety not as a regulatory burden, but as a critical variable in experimental integrity.

Handling 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one requires strict adherence to advanced safety protocols. This compound belongs to a class of pyrido-pyrimidine derivatives frequently utilized as potent kinase inhibitors and apoptotic inducers[1]. Because it is a research-grade active pharmaceutical ingredient (API) with potentially uncharacterized long-term toxicological effects, we must apply the precautionary principle: treat the molecule as highly active and potentially hazardous to the respiratory tract, skin, and eyes[2].

The following guide provides a self-validating, step-by-step operational framework for selecting Personal Protective Equipment (PPE) and safely handling this compound.

Physicochemical Profiling & Hazard Assessment

Before donning any PPE, we must understand the physical state and reactivity of the molecule. The physicochemical properties of a compound dictate its behavior on the benchtop and its primary routes of exposure.

Table 1: Physicochemical Properties and Hazard Implications

PropertyValueOperational Hazard Implication
Molecular Weight 162.15 g/mol [3]Low mass indicates a fine, lightweight powder that is highly prone to aerosolization during mechanical transfer.
Topological Polar Surface Area 79.8 Ų[3]Moderate polarity; the molecule can readily penetrate biological membranes if dissolved in permeation enhancers (e.g., DMSO).
H-Bond Donors/Acceptors 2 / 3[3]High capacity for interacting with biological targets (e.g., kinases); personnel must assume high systemic biological activity.
Physical State Solid / Crystalline[2]High risk of static charge accumulation; requires anti-static handling techniques to prevent powder "jumping."

The Core PPE Matrix: Causality and Standards

Safety protocols fail when personnel do not understand the causality behind the rules. We do not wear PPE simply for compliance; we wear it to sever specific vectors of chemical exposure.

PPERelationship Hazard Hazard Source: 4-amino-3H-pyrido [2,3-d]pyrimidin-5-one Dust Airborne Dust (Inhalation Risk) Hazard->Dust Skin Dermal Contact (Irritation/Absorption) Hazard->Skin Eye Ocular Exposure (Corneal Damage) Hazard->Eye Resp N95/P100 Respirator & Fume Hood Dust->Resp Mitigated by Gloves Nitrile/Butyl Gloves & Lab Coat Skin->Gloves Mitigated by Goggles EN166 Safety Goggles Eye->Goggles Mitigated by

Figure 1: Logical relationship between specific chemical hazards and required PPE.

Table 2: PPE Selection and Mechanistic Causality

PPE CategoryStandard/SpecificationCausality (The "Why")
Eye/Face EN 166 / NIOSH tight-fitting safety goggles[4]Fine powders easily bypass the gaps in standard safety glasses. Tight-fitting goggles prevent corneal absorption and mechanical irritation from aerosolized micro-particulates[2].
Dermal (Hands) EN 374 Nitrile (Dry) / Butyl Rubber (Wet)[1][4]Nitrile effectively blocks dry powder. However, butyl rubber is mandatory when solubilizing the API in DMSO. DMSO acts as a chemical vector, rapidly permeating nitrile and carrying the dissolved API directly into the bloodstream[1].
Dermal (Body) Flame-resistant, impervious lab coat[4]Prevents static dust accumulation on personal clothing, eliminating secondary exposure vectors outside the laboratory environment[5].
Respiratory N95/P100 or Class II Chemical Fume Hood[2][4]Mitigates the inhalation of uncharacterized APIs, preventing acute respiratory irritation or unintended systemic kinase inhibition[2].

Operational Workflows: Step-by-Step Methodologies

A robust protocol must be a self-validating system. The following workflows incorporate validation checkpoints to ensure the integrity of both the scientist and the experiment.

HandlingWorkflow Storage 1. Secure Storage (<25°C, Desiccated) Prep 2. PPE Donning (Goggles, Gloves, Coat) Storage->Prep Initiate Hood 3. Fume Hood Setup (Draft Shield Active) Prep->Hood Proceed to Hood Weighing 4. Anti-Static Transfer (Minimize Aerosols) Hood->Weighing Tare Balance Reaction 5. Solubilization (e.g., DMSO/DMF) Weighing->Reaction Add Solvent Decon 6. Decontamination (70% EtOH Wipe-down) Reaction->Decon Post-Reaction Disposal 7. Waste Segregation (Incineration Routing) Decon->Disposal Route Waste

Figure 2: Standardized operational workflow for handling 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one.

Protocol A: Dry Powder Weighing and Transfer

Because 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one is a low-molecular-weight solid, the primary risk during transfer is aerosolization caused by static electricity.

  • Environmental Setup: Ensure the chemical fume hood is operational with a face velocity between 0.4–0.6 m/s. Lower the sash to the designated safe operating height.

  • PPE Verification: Don EN 166 goggles, an impervious lab coat, and double-layer EN 374 nitrile gloves[4].

    • Validation Checkpoint: Perform a visual inspection and inflation test on the outer gloves to check for micro-tears before proceeding.

  • Static Mitigation: Discharge static from the micro-spatula and the weigh boat using an anti-static gun (e.g., Zerostat). Causality: Heterocyclic powders hold static charges, causing them to repel from metal spatulas and aerosolize into the breathing zone.

  • Transfer: Carefully transfer the required mass into a pre-tared amber glass vial.

  • Containment: Cap the vial tightly inside the fume hood before transporting it to the benchtop or analytical instrument[5].

Protocol B: Solubilization for Biological Assays (e.g., in DMSO)

When transitioning from a dry powder to a solvated state, the hazard profile shifts from inhalation to dermal absorption.

  • PPE Upgrade: Swap the outer nitrile glove for a butyl rubber or neoprene glove[1].

    • Validation Checkpoint: Verify the solvent compatibility of your gloves. Standard nitrile degrades rapidly upon contact with DMSO or DMF.

  • Solvent Addition: Using a calibrated micropipette, inject the organic solvent directly into the vial containing the API. Keep the vial deep within the fume hood.

  • Dissolution: Vortex the sealed vial gently. If sonication is required to achieve complete dissolution, ensure the vial cap is wrapped with Parafilm to prevent the aerosolization of the API-laden solvent due to ultrasonic cavitation.

Spill Response and Disposal Plan

Even with perfect technique, spills occur. A professional response relies on containment rather than immediate, chaotic cleanup.

Minor Dry Spill Containment (<50 mg)
  • Do Not Sweep: Sweeping dry heterocyclic powders generates a massive aerosol plume[6].

  • Suppress Dust: Gently cover the spilled powder with damp absorbent paper (using water or 70% ethanol) to immediately suppress aerosolization[6].

  • Wipe Inward: Wipe the spill from the outside edges toward the center to prevent spreading the contaminant across the benchtop.

  • Decontaminate: Wash the affected area with warm soapy water, followed by a 70% ethanol wipe-down to remove any residual organic film.

Waste Segregation and Disposal

Improper disposal of kinase-active scaffolds can lead to severe environmental contamination[5].

  • Solid Waste: Dispose of all empty vials, weigh boats, paper towels, and contaminated gloves in clearly labeled, sealable chemical waste bins destined for high-temperature incineration[2].

  • Liquid Waste: Solutions containing the pyrido-pyrimidine derivative must be segregated into designated organic waste carboys (halogenated or non-halogenated, depending on your solvent matrix). Never pour these solutions down the laboratory sink[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2763439, 4-amino-3H-pyrido[2,3-d]pyrimidin-5-one" PubChem. Available at:[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。